molecular formula C20H17N B13881943 9-Methyl-9-phenyl-9,10-dihydroacridine

9-Methyl-9-phenyl-9,10-dihydroacridine

Cat. No.: B13881943
M. Wt: 271.4 g/mol
InChI Key: QDAZMHZHCJUGLN-UHFFFAOYSA-N
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Description

Contextualization of Acridine (B1665455) Derivatives in Organic Chemistry and Materials Science

Historical Trajectories of Acridine and Dihydroacridine Research

The study of acridine and its derivatives has a rich history dating back to the late 19th century. Initially isolated from coal tar, acridine was primarily recognized for its use in dyes and as an antiseptic. wikipedia.org The planar, aromatic structure of acridine made it a prime candidate for intercalation with DNA, leading to extensive research into its biological activities. nih.gov The development of acridine-based compounds for applications in medicinal chemistry has been a significant focus for decades. nih.gov

The exploration of the reduced form, 9,10-dihydroacridine (B10567), opened new avenues of research. Scientists discovered that these non-planar, hydrogenated derivatives possessed distinct electronic and photophysical properties compared to their aromatic counterparts. This realization shifted some of the research focus towards understanding and harnessing the unique reactivity of the dihydroacridine core.

Significance of N-Heterocyclic Architectures in Functional Molecules

Nitrogen-containing heterocycles are fundamental building blocks in a vast array of functional molecules. Their presence is ubiquitous in natural products, pharmaceuticals, and advanced materials. msesupplies.com The incorporation of nitrogen atoms into a cyclic structure imparts unique electronic properties, such as the ability to participate in hydrogen bonding and coordinate with metal centers. These characteristics are crucial for the biological activity of many drugs and the performance of organic electronic materials. msesupplies.com

In the context of materials science, N-heterocyclic architectures are integral to the design of organic light-emitting diodes (OLEDs), solar cells, and sensors. The tunable electronic nature of these compounds allows for the precise control of their photophysical and redox properties, making them highly desirable for these applications.

Strategic Importance of 9,10-Dihydroacridines in Redox and Photophysical Chemistry

9,10-Dihydroacridines have garnered considerable attention for their utility in redox and photophysical chemistry. Their ability to act as potent reducing agents and their interesting excited-state behavior make them valuable tools in various chemical transformations.

Unique Electronic and Steric Landscape of the 9-Substituted Dihydroacridine Core

The introduction of substituents at the 9-position of the dihydroacridine core significantly influences its electronic and steric properties. In the case of 9-Methyl-9-phenyl-9,10-dihydroacridine, the presence of both a methyl and a phenyl group creates a unique and sterically hindered environment around the central carbon atom.

The non-planar, boat-like conformation of the dihydroacridine ring system, coupled with the steric bulk of the 9-substituents, plays a crucial role in its reactivity. This steric hindrance can influence the approach of reactants and the stability of reaction intermediates.

From an electronic standpoint, the dihydroacridine core is electron-rich. The nitrogen atom's lone pair of electrons participates in the π-system of the flanking benzene (B151609) rings, contributing to its electron-donating ability. The nature of the substituents at the 9-position can further modulate these electronic properties.

Calculated Electronic Properties of Dihydroacridine Derivatives
CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
9,9-dimethyl-9,10-dihydroacridine (B1200822) derivative-5.42-2.003.42
Phenoxazine derivative-5.38-1.983.40

Note: Data for closely related derivatives are presented to illustrate the electronic landscape of the dihydroacridine core. The HOMO and LUMO energy levels are indicative of the electron-donating and electron-accepting capabilities of the molecules, respectively. mdpi.com

Foundational Principles of Reactivity Governing this compound

The reactivity of this compound is largely dictated by its ability to undergo oxidation and participate in single-electron transfer (SET) processes. A key aspect of its chemistry is the facile loss of a hydride ion (H⁻) or a hydrogen atom from the 9-position upon photoexcitation, leading to the formation of the corresponding acridinium (B8443388) cation.

Excited-State Behavior and Hydride Release:

Upon absorption of light, this compound (abbreviated as PhAcrH) is promoted to an excited state. Studies have shown that the release of a hydride ion occurs from the triplet excited state through a stepwise electron/hydrogen-atom transfer mechanism. nih.gov This process results in the oxidation of the dihydroacridine to the stable, aromatic 10-methyl-9-phenylacridinium ion (PhAcr⁺). nih.gov

Photocatalytic Oxygenation:

In the presence of a suitable photocatalyst, such as a manganese porphyrin, 10-methyl-9,10-dihydroacridine can undergo photocatalytic oxygenation to yield 10-methyl-(9,10H)-acridone. acs.org This reaction proceeds via a proposed mechanism involving the formation of a manganese(IV) superoxo complex. acs.org

Photophysical Data for 9-Hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine
SolventAbsorption Max (nm)Emission Max (nm)Lifetime (ps)
Protic Solvents~310-108 (heterolytic cleavage)
Aprotic Solvents~310-Intersystem crossing observed

Note: This table presents data for a closely related derivative, 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine, to highlight the influence of the solvent on its excited-state dynamics. The fast heterolytic cleavage in protic solvents is a key feature of the reactivity of this class of compounds. nih.gov

Scope and Research Imperatives for this compound

The unique properties of this compound have spurred a range of research initiatives aimed at harnessing its potential in various fields.

Organic Photoredox Catalysis:

One of the most promising areas of application for this compound and its derivatives is in organic photoredox catalysis. mdpi.com Their ability to act as potent photo-reducing agents upon visible light irradiation makes them valuable alternatives to traditional metal-based photocatalysts. The development of new synthetic methodologies that utilize these organic photocatalysts is a major focus of current research.

Development of Photohydrides:

There is a growing interest in the development of "organic photohydrides," molecules that can release a hydride ion upon photoexcitation. nih.gov this compound serves as a key model compound in this area. nih.gov The ability to photochemically generate a hydride source opens up new possibilities for reduction reactions powered by light.

Materials Science:

The dihydroacridine scaffold is also being explored for its potential in materials science. Derivatives of 9,9-dimethyl-9,10-dihydroacridine have been incorporated into donor-acceptor-donor type molecules that exhibit interesting redox and photophysical properties, making them potential candidates for use in organic electronics. mdpi.comrsc.org

Future research in this area will likely focus on:

The design and synthesis of new dihydroacridine derivatives with tailored redox and photophysical properties.

The elucidation of detailed reaction mechanisms involving these compounds to optimize their performance in catalytic applications.

The exploration of their utility in a broader range of organic transformations and materials science applications.

The continued investigation of this compound and its analogues promises to yield further insights into fundamental chemical principles and pave the way for the development of novel technologies.

Addressing Knowledge Gaps in Synthetic Methodologies and Mechanistic Understanding

Despite its utility, the synthesis and mechanistic behavior of this compound and its derivatives are subjects of continuous investigation to improve efficiency, yield, and fundamental comprehension.

Previously reported syntheses of related 9,9-disubstituted 9,10-dihydroacridines have been found to be complicated by competing side reactions. For instance, acid-catalyzed cyclization methods were discovered to be susceptible to an elimination side reaction, which in some cases led to the incorrect identification of the resulting products. nih.gov This has necessitated the development of improved synthetic procedures to ensure the reliable formation of the desired dihydroacridine structures. nih.gov Modern synthetic approaches often involve multi-step reactions, such as the chemoselective reductive cyclization of 2-(methylphenylamino)benzaldehydes catalyzed by a Brønsted acid. researchgate.net

The mechanistic understanding of dihydroacridine derivatives is particularly advanced in the context of their photochemical behavior. Detailed spectroscopic studies have been conducted on related compounds like 10-methyl-9-phenyl-9,10-dihydroacridine (B12927583) (PhAcrH) and its hydroxylated analogue, 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine. acs.orgnih.govnih.govacs.org Time-resolved UV/vis absorption spectroscopy has revealed that upon photoexcitation, these molecules can undergo complex reaction pathways. nih.govacs.org

For example, the excited-state behavior of 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine is highly dependent on the solvent. In protic solvents, it undergoes a rapid heterolytic cleavage of the C-O bond to generate the 10-methyl-9-phenylacridinium cation and a hydroxide (B78521) ion. acs.orgnih.gov In contrast, in aprotic solvents, intersystem crossing to the triplet state is the dominant process. acs.orgnih.gov Similarly, studies on 10-methyl-9-phenyl-9,10-dihydroacridine show that its excited-state hydride release occurs from the triplet excited state through a stepwise electron/hydrogen-atom transfer mechanism, rather than a concerted process. nih.govacs.org This detailed mechanistic insight is crucial for designing new photochemical systems and catalysts.

Table 1: Photochemical Reaction Parameters for Dihydroacridine Derivatives

CompoundSolvent ConditionExcited-State ProcessKey Intermediates/ProductsMechanismReference
9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridineProtic SolventsFast Heterolytic C-O Bond Cleavage (τ = 108 ps)10-methyl-9-phenylacridinium (Acr⁺) and ⁻OHHeterolysis acs.orgnih.gov
9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridineAprotic SolventsIntersystem CrossingTriplet Excited StateS₁ → T₁ → S₀ decay acs.orgnih.gov
10-methyl-9-phenyl-9,10-dihydroacridine (PhAcrH)Acetonitrile (B52724)/WaterHydride ReleasePhAcr⁺ and H₂Stepwise electron/hydrogen-atom transfer from triplet state nih.govacs.org

Exploring Emerging Applications Beyond Conventional Paradigms

The unique electrochemical and photochemical properties of the 9,10-dihydroacridine scaffold have positioned it as a key component in several cutting-edge applications, moving far beyond its traditional roles.

Photoredox Catalysis: Derivatives such as 9,10-dihydro-10-methylacridine serve as effective stoichiometric reductants in visible light photoredox catalysis. acs.orgprinceton.edu In these catalytic cycles, the dihydroacridine compound can donate an electron to a photoexcited catalyst, such as a ruthenium polypyridyl complex, initiating a single-electron-transfer (SET) process. acs.org This allows for mild and efficient chemical transformations, like the reductive dehalogenation of phenacyl bromides, where the dihydroacridine is oxidized to the corresponding acridinium ion. acs.orgprinceton.edu

Organic Electronics: The 9,10-dihydroacridine moiety is increasingly being incorporated into materials for organic light-emitting diodes (OLEDs). researchgate.netnih.gov Its derivatives, such as those linking 9,9-dimethyl-9,10-dihydroacridine to triphenylamine (B166846) or carbazole (B46965) cores, have been synthesized and utilized as high-performance hole-transporting materials. nih.gov These materials exhibit high thermal stability and contribute to excellent device efficiencies. nih.gov Furthermore, dihydroacridine units have been integrated into near-infrared (NIR) fluorescent radicals for OLEDs, demonstrating the versatility of this scaffold in tuning the optoelectronic properties of organic materials for applications in displays and optical communications. rsc.org

Photocatalytic Oxygenation and Photohydrides: Research has demonstrated that 10-methyl-9,10-dihydroacridine can undergo photocatalytic oxygenation by molecular oxygen when manganese porphyrins are used as photocatalysts, yielding 10-methyl-(9,10H)-acridone. acs.org This highlights its potential in oxidation catalysis. Moreover, the ability of compounds like 10-methyl-9-phenyl-9,10-dihydroacridine to release a hydride ion upon photoexcitation has led to their investigation as "organic photohydrides." nih.gov This functionality is inspired by the biological cofactor NADH and opens possibilities for using these organic molecules to power the reduction of substrates, such as the conversion of protons to hydrogen, using light energy.

Table 2: Emerging Applications of 9,10-Dihydroacridine Derivatives

Application AreaSpecific Derivative(s)Function/RoleKey Finding/Performance MetricReference
Photoredox Catalysis9,10-dihydro-10-methylacridineStoichiometric ReductantEnables reductive dehalogenation under visible light with a Ru(bpy)₃²⁺ catalyst. acs.orgprinceton.edu
Organic Light-Emitting Diodes (OLEDs)9,9-dimethyl-9,10-dihydroacridine derivativesHole-Transporting MaterialAchieved high external quantum efficiencies (up to 21.59%) in phosphorescent OLEDs. nih.gov
Organic Light-Emitting Diodes (OLEDs)TTM-3PDMAC (based on 9,9-dimethyl-10-phenyl-9,10-dihydroacridine)Near-Infrared (NIR) EmitterAchieved a maximum external quantum efficiency of 3.1% with an emission peak at 830 nm. rsc.org
Photocatalytic Oxygenation10-methyl-9,10-dihydroacridineSubstrate for OxidationPhotocatalytically oxidized to 10-methyl-(9,10H)-acridone by O₂ using manganese porphyrins. acs.org
Organic Photohydrides10-methyl-9-phenyl-9,10-dihydroacridinePhotochemical Hydride DonorUpon irradiation, oxidizes to the acridinium ion while reducing the solvent to produce hydrogen. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H17N

Molecular Weight

271.4 g/mol

IUPAC Name

9-methyl-9-phenyl-10H-acridine

InChI

InChI=1S/C20H17N/c1-20(15-9-3-2-4-10-15)16-11-5-7-13-18(16)21-19-14-8-6-12-17(19)20/h2-14,21H,1H3

InChI Key

QDAZMHZHCJUGLN-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2NC3=CC=CC=C31)C4=CC=CC=C4

Origin of Product

United States

Advanced Synthetic Methodologies for 9 Methyl 9 Phenyl 9,10 Dihydroacridine and Its Derivatives

Retrosynthetic Analysis and Established Synthetic Pathways

A common retrosynthetic approach to 9,10-dihydroacridines involves disconnecting the central heterocyclic ring to reveal more accessible precursors. For 9-Methyl-9-phenyl-9,10-dihydroacridine, the key steps involve the formation of the tricyclic core and the subsequent or concurrent introduction of the methyl and phenyl substituents at the C9 and N10 positions.

A primary synthetic route involves the reduction of the corresponding 10-methyl-9-phenylacridinium salt. This precursor can be synthesized and then reduced to the desired 9,10-dihydroacridine (B10567). A documented procedure involves suspending the 10-methyl-9-phenylacridinium ion (PhAcr+) in ethanol (B145695) and adding sodium borohydride (B1222165) (NaBH4) dropwise. The reaction mixture is then refluxed, and after workup and recrystallization, this compound (PhAcrH) is obtained as white crystals with a high yield of 85%. acs.org

Cyclization Reactions in the Formation of the Dihydroacridine Scaffold

The construction of the dihydroacridine scaffold is fundamentally reliant on cyclization reactions that form the central six-membered nitrogen-containing ring. Historically, acid-catalyzed cyclization has been employed. However, this method can be problematic, often leading to a competing elimination reaction, which results in incorrectly identified products. This is particularly prevalent when alkyl groups larger than a methyl group are present at the C9 position. nih.gov

More refined methods have been developed to circumvent these issues. One such approach is the Brønsted acid-catalyzed chemoselective reductive cyclization of 2-(methylphenylamino)benzaldehydes. This reaction, carried out in isopropanol, yields 10-methyl-9,10-dihydroacridines. researchgate.net

Another innovative, modular one-pot synthesis of the 9,10-dihydroacridine framework involves a sequence of reactions between anilines and aryl alkynes. This process, facilitated by a combination of hexafluoroisopropanol (HFIP) and triflimide as a catalyst, proceeds through a selective ortho-C-alkenylation of a diarylamine intermediate, followed by an intramolecular hydroarylation to close the ring. This method is notable for being a transition-metal-free process. researchgate.netconsensus.appacs.org

MethodPrecursorsCatalyst/ReagentKey Feature
Acid-Catalyzed Cyclization Substituted diphenylamine (B1679370) derivativesStrong acid (e.g., H₂SO₄)Prone to elimination side reactions, especially with larger C9 substituents. nih.gov
Reductive Cyclization 2-(Methylphenylamino)benzaldehydesBrønsted acid (e.g., Trifluoroacetic acid)Chemoselective reduction and cyclization to form the dihydroacridine core. researchgate.net
Ortho-Alkenylation/Hydroarylation Diarylamines and Aryl AlkynesHexafluoroisopropanol (HFIP) and TriflimideModular, one-pot, transition-metal-free synthesis with broad substrate scope. researchgate.net

Regioselective Functionalization Strategies at the 9-Position

Introducing substituents at the C9 position with high regioselectivity is crucial for synthesizing the target compound and its derivatives. One effective method for introducing an aryl group is through a zincate-mediated arylation of acridine (B1665455). This approach allows for the chemoselective arylation at the C9 position, yielding 9,10-dihydro-9-phenylacridine in high yield (95%) under microwave irradiation. This is a significant improvement over previous transition-metal-catalyzed methods that required much longer reaction times. acs.org The resulting 9-phenyl-9,10-dihydroacridine (B82132) can then be N-methylated to produce the final product.

For the synthesis of 9,9-disubstituted 9,10-dihydroacridines, a common strategy involves the reaction of an N-substituted anthranilate, such as methyl N-phenylanthranilate, with an excess of an organometallic reagent like a Grignard reagent. For example, reacting methyl N-phenylanthranilate with ethylmagnesium bromide leads to the formation of 9,9-diethyl-9,10-dihydroacridine. nih.gov A similar approach using a combination of methylmagnesium bromide and phenylmagnesium bromide could theoretically be adapted for the synthesis of this compound.

Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of 9,10-dihydroacridines has benefited significantly from these advancements.

Transition Metal-Catalyzed Transformations for Dihydroacridine Annulation

Transition metal catalysis offers powerful tools for constructing complex organic molecules. The Buchwald-Hartwig cross-coupling reaction, a palladium-catalyzed process, has been successfully employed for the synthesis of 9,9-dimethyl-9,10-dihydroacridine (B1200822) donor moieties linked to a pyridazine (B1198779) core. In this synthesis, a brominated pyridazine is coupled with 9,9-dimethyl-9,10-dihydroacridine in the presence of a palladium catalyst like tris(dibenzylideneacetone)dipalladium(0) (B46781) and a suitable ligand such as X-Phos. nih.gov This demonstrates the utility of palladium catalysis in forming C-N bonds to functionalize the dihydroacridine scaffold at the N10 position. While this example focuses on N10 functionalization, similar C-N and C-C bond-forming reactions are fundamental to building the diarylamine precursors required for subsequent cyclization.

Ruthenium-catalyzed C-H activation and cyclization represent another frontier, although direct application to dihydroacridine synthesis from simple precursors is still an emerging area. Such methods have been shown to be effective for creating other polycyclic scaffolds like diarylbenzofurans from m-hydroxybenzoic acids and alkynes, suggesting potential future applications for dihydroacridine synthesis. rsc.org

Organocatalytic Methods for Enhanced Efficiency and Selectivity

Organocatalysis, which uses small organic molecules as catalysts, provides a valuable alternative to metal-based catalysis, often with benefits in terms of cost and toxicity. As mentioned earlier, trifluoroacetic acid has been identified as an effective organocatalyst for the reductive cyclization of 2-(arylthio)benzaldehydes to form thioxanthenes, a related heterocyclic system. researchgate.net This highlights the potential of Brønsted acids to catalyze the key ring-forming step in the synthesis of dihydroacridine-type structures.

Furthermore, organocatalysis has been used in the functionalization of the pre-formed dihydroacridine ring system. For instance, a facile electrooxidative asymmetric dehydrogenative coupling reaction of 9,10-dihydroacridines with aldehydes can be achieved, demonstrating a method for creating new C-C bonds at a position adjacent to the nitrogen atom. researchgate.net

Catalytic SystemReaction TypeCatalyst/ReagentSubstratesProduct Type
Palladium Catalysis Buchwald-Hartwig CouplingPd₂(dba)₃ / X-PhosBrominated pyridazine and 9,9-dimethyl-9,10-dihydroacridineN-functionalized dihydroacridine derivative. nih.gov
Brønsted Acid Catalysis Reductive CyclizationTrifluoroacetic Acid2-(Methylphenylamino)benzaldehydes10-Methyl-9,10-dihydroacridines. researchgate.net
Dual Organo/Electro-catalysis Asymmetric Dehydrogenative CouplingOrganic catalyst / Electrooxidation9,10-Dihydroacridines and Aldehydesα-Alkylated acridine derivatives. researchgate.net

Photocatalytic Synthesis of 9,10-Dihydroacridine Systems

Photocatalysis, utilizing visible light to drive chemical reactions, is a rapidly growing field aligned with the principles of green chemistry. While the direct photocatalytic synthesis of the 9,10-dihydroacridine scaffold is not yet widely established, related photochemical reactions are well-documented. For example, 9,10-dihydroacridines can be readily oxidized to the corresponding acridones through a photo-oxidation procedure using visible light, molecular oxygen, and a metal-free photocatalyst like riboflavin (B1680620) tetraacetate. researchgate.net

The compound this compound itself has been the subject of photochemical studies. Research into its excited-state behavior has shown that upon excitation, it can undergo a hydride release to form the corresponding acridinium (B8443388) ion. acs.org This reactivity is central to its application as a photohydride, a molecule that can donate a hydride ion upon light absorption. This property is also being explored in the context of developing organic photocatalysts for reactions like atom transfer radical polymerization (ATRP). acs.org These studies, while focused on the reactivity of the molecule, provide crucial insights that can inform future photocatalytic synthetic routes.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of complex heterocyclic molecules like this compound is a critical aspect of modern pharmaceutical and materials science. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. jocpr.com

Solvent-Free and Aqueous Medium Reaction Conditions

Traditional organic syntheses of acridine derivatives often rely on volatile and hazardous organic solvents. Shifting towards solvent-free or aqueous reaction media represents a significant step in making these processes more environmentally benign.

Solvent-Free Reactions: A notable advancement in the synthesis of related dihydroacridine compounds involves solvent-free reactions. For instance, the synthesis of 9-phosphoryl-9,10-dihydroacridines has been achieved by stirring acridine with the corresponding phosphonate (B1237965) at 75°C–80°C without any solvent. nih.gov This method, which proceeds via a nucleophilic aromatic substitution of hydrogen (SNH), offers high yields (85%–95%) and eliminates the need for solvent purchase, purification, and disposal. nih.gov This approach could potentially be adapted for the synthesis of 9-alkyl or 9-aryl dihydroacridines by using appropriate nucleophiles under similar solventless conditions.

Aqueous Medium Reactions: The use of water as a solvent is highly desirable due to its non-toxicity, non-flammability, and abundance. While challenging for many organic reactions due to the low solubility of nonpolar substrates, methodologies are being developed to facilitate reactions in water. For example, iodine-catalyzed oxidative annulation reactions to form polycyclic heteroaromatics have been successfully performed in water, using hydrogen peroxide as a green oxidant. rsc.org This strategy highlights the potential for developing aqueous routes to dihydroacridines, possibly through the use of phase-transfer catalysts or surfactants to overcome solubility issues.

The benefits of these approaches are summarized in the table below.

ApproachAdvantagesChallenges
Solvent-Free Reduced waste, lower cost, simplified workup, enhanced safety. nih.govRequires thermally stable reactants, potential for high viscosity, limited applicability for some reaction types.
Aqueous Medium Environmentally benign, non-toxic, non-flammable, low cost. rsc.orgPoor solubility of organic substrates, potential for competing hydrolysis reactions, energy-intensive product isolation.

Atom Economy and Waste Minimization Strategies

Atom economy is a core concept of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. rsc.org Reactions with high atom economy, such as additions and rearrangements, are inherently less wasteful. rsc.org

Classic methods for synthesizing the acridine core, such as the Bernthsen synthesis, which condenses a diphenylamine with a carboxylic acid using a stoichiometric amount of zinc chloride, often suffer from poor atom economy. pharmaguideline.commdpi.com The zinc chloride is converted into a waste product, and the reaction generates water as a byproduct, none of which are incorporated into the final acridine structure.

To improve atom economy, modern synthetic strategies focus on catalytic and addition-type reactions. For instance, a hypothetical synthesis of this compound could proceed via a route that maximizes the incorporation of atoms.

Example Atom Economy Calculation (Hypothetical Addition Reaction):

Consider a hypothetical addition of a phenyl Grignard reagent to 9-methylacridinium iodide.

Reactants: 9-Methylacridinium iodide (C₁₄H₁₂NI, MW: 321.16) + Phenylmagnesium bromide (C₆H₅MgBr, MW: 181.31) → (Intermediate)

Workup: H₂O

Product: this compound (C₂₀H₁₇N, MW: 271.36)

Byproducts: MgBrI, H₂O

The theoretical % atom economy is calculated as: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

In this case: % Atom Economy = (271.36 / (321.16 + 181.31)) x 100 = 54.0%

This calculation highlights that even in seemingly direct routes, the use of stoichiometric reagents (Grignard) and the generation of inorganic salts as byproducts significantly lower the atom economy. Strategies to minimize waste include:

Catalytic Routes: Replacing stoichiometric reagents with catalytic amounts of a promoter reduces waste significantly.

Process Optimization: Improving reaction yields and minimizing side reactions ensures that more starting materials are converted into the desired product.

Recycling: Recovering and reusing catalysts and solvents where possible further minimizes the environmental footprint.

Stereoselective Synthesis of Chiral Analogues of this compound

When the substituents at the C9 position of a 9,10-dihydroacridine are different and the molecule lacks a plane of symmetry, the C9 carbon becomes a stereocenter. The synthesis of single enantiomers of such chiral analogues is of great interest, particularly for applications in medicinal chemistry and materials science. This requires stereoselective synthetic methods.

Asymmetric Induction in Dihydroacridine Formation

Asymmetric induction is the process by which a chiral feature in a substrate, reagent, or catalyst influences the formation of a new stereocenter, leading to an unequal mixture of stereoisomers. In the context of dihydroacridine synthesis, this can be achieved by introducing chirality into the cyclization step or during the addition of a substituent to the C9 position.

While specific examples for this compound are not prevalent in the literature, the principles can be illustrated through analogous systems like 9,10-dihydrophenanthrenes. Palladium-catalyzed asymmetric intramolecular Friedel-Crafts allylic alkylation of phenols has been used to create chiral 9,10-dihydrophenanthrene (B48381) derivatives with high enantiomeric excess (up to 94% ee). nih.gov This type of transition-metal-catalyzed asymmetric cyclization represents a powerful strategy for controlling stereochemistry in tricyclic systems and could be conceptually applied to nitrogen-containing analogues.

Diastereoselective and Enantioselective Approaches

Diastereoselective Synthesis: This approach is employed when the starting material already contains a stereocenter. The existing chirality directs the formation of a new stereocenter, leading to a preference for one diastereomer over another. For example, if a chiral auxiliary were attached to the diphenylamine precursor, the subsequent cyclization to form the dihydroacridine ring could proceed diastereoselectively.

Enantioselective Synthesis: This is the more common challenge, where a chiral product is formed from an achiral starting material. This requires the use of a chiral catalyst or reagent.

Chiral Catalysis: A chiral catalyst, often a metal complex with a chiral ligand, can create a chiral environment around the reactants. This forces the reaction to proceed through diastereomeric transition states of different energies, leading to one enantiomer being formed preferentially. For instance, a one-step synthesis of chiral 9,10-dihydrophenanthrenes has been achieved via a Pd-catalyzed enantioselective cascade C-H diarylation using a chiral mono-protected amino thioether (MPAThio) ligand. nih.govresearchgate.net This advanced methodology activates multiple C-H bonds to form two chiral centers in a single pot with high enantioselectivity. nih.gov

Organocatalysis: Chiral organic molecules can also be used to catalyze enantioselective reactions. For example, organocatalytic atroposelective N-acylation has been used to synthesize N-N axially chiral compounds, demonstrating the power of organocatalysis in creating complex chiral molecules. rsc.org

The table below summarizes these stereoselective strategies.

ApproachMethodKey Feature
Diastereoselective Use of a chiral auxiliaryAn existing stereocenter in the substrate directs the formation of a new one.
Enantioselective Chiral metal catalysisA chiral ligand on a metal center creates a chiral pocket, favoring one reaction pathway. nih.govresearchgate.net
Enantioselective Chiral organocatalysisA small, chiral organic molecule catalyzes the reaction enantioselectively. rsc.org

Optimization of Reaction Parameters and Scale-Up Considerations

Moving a synthetic procedure from a laboratory setting to a larger, pilot-plant or industrial scale requires careful optimization of reaction parameters to ensure safety, efficiency, and reproducibility.

Optimization of Reaction Parameters: The synthesis of 9,9-disubstituted 9,10-dihydroacridines has been shown to be sensitive to reaction conditions. For instance, acid-catalyzed cyclization methods can be plagued by competing elimination side reactions, leading to impurities that are difficult to separate from the desired product. nih.gov Key parameters that require optimization include:

Temperature: In the Bernthsen synthesis of 9-ethylacridine, microwave heating at 260°C was employed, indicating the need for high temperatures to drive the reaction. nih.gov Precise temperature control is crucial to minimize side-product formation.

Catalyst/Reagent Loading: The molar ratio of reactants and catalysts must be optimized. In Grignard additions to form 9,9-disubstituted dihydroacridines, a significant excess (e.g., 4 equivalents) of the Grignard reagent was used to ensure complete conversion. nih.gov On a large scale, minimizing this excess is economically and environmentally important.

Reaction Time: Monitoring the reaction progress using techniques like TLC or HPLC allows for the determination of the optimal reaction time to maximize yield and prevent product degradation.

Solvent Choice: The choice of solvent can affect reaction rates, yields, and the ease of product isolation.

Scale-Up Considerations: Scaling up a reaction introduces new challenges that are not always apparent at the bench scale.

Heat Transfer: Large-scale reactions have a smaller surface-area-to-volume ratio, making heat management critical. Exothermic reactions that are easily controlled in a small flask can become dangerous on a large scale if cooling is not adequate.

Mass Transfer: Efficient mixing is harder to achieve in large reactors, which can lead to localized "hot spots" or concentration gradients, resulting in lower yields and more side products.

Continuous Flow Processing: To overcome some of the challenges of batch processing, continuous flow reactors, including those assisted by microwave heating, are being explored. nih.gov These systems allow for better control over reaction parameters, improved safety, and easier "scaling out" (running the process for longer) rather than "scaling up" (using larger reactors). nih.gov

Downstream Processing: Isolation and purification of the final product can be a major bottleneck in scale-up. The development of robust crystallization or chromatographic methods that are amenable to large quantities is essential.

A systematic approach, often involving high-throughput screening and design of experiments (DoE), can be used to efficiently optimize these parameters for a safe and economical large-scale synthesis of this compound. nih.gov

Kinetic Control vs. Thermodynamic Control in Dihydroacridine Synthesis

The synthesis of 9,9-disubstituted 9,10-dihydroacridines frequently involves an acid-catalyzed cyclization step. A significant challenge in this process is the competition between the desired intramolecular cyclization and a competing elimination reaction. nih.govnih.gov This competition is a classic example of kinetic versus thermodynamic control, where reaction conditions can be manipulated to favor one product over the other.

The kinetically favored product is the one that is formed faster, typically having a lower activation energy, while the thermodynamically favored product is the more stable of the two. acs.orgnih.gov In the context of dihydroacridine synthesis, the desired cyclized product is often the thermodynamically more stable product, while the elimination product can be the kinetic product under certain conditions.

Detailed Research Findings:

A notable issue in previously reported syntheses of 9,9-disubstituted 9,10-dihydroacridines was the misidentification of elimination products as the desired cyclized dihydroacridine isomers. nih.govnih.gov This arose from a competing elimination reaction that occurs during the acid-catalyzed cyclization step. nih.govnih.gov

The Competing Reaction: The acid-catalyzed cyclization of the intermediate tertiary alcohol can lead to either the formation of the six-membered dihydroacridine ring or the elimination of a water molecule to form an unsaturated product. nih.govnih.gov

Influence of Reaction Conditions:

Temperature: Lower temperatures generally favor the kinetic product, while higher temperatures allow for equilibrium to be reached, favoring the more stable thermodynamic product. acs.orgaiche.org In the synthesis of dihydroacridines, carefully controlling the temperature during the cyclization step is crucial to minimize the formation of the undesired elimination byproduct.

Catalyst: The choice and concentration of the acid catalyst can significantly influence the reaction pathway. Stronger acids or higher concentrations might promote the elimination reaction. vapourtec.com

Reaction Time: Shorter reaction times may favor the kinetic product, whereas longer reaction times can allow the reaction to reach thermodynamic equilibrium. acs.org

An improved synthetic procedure for 9,9-diethyl-9,10-dihydroacridine, a close analog of the target compound, highlights the importance of controlling these factors. The traditional method, relying on a straightforward acid-catalyzed cyclization, was plagued by the formation of elimination products. nih.govnih.gov By modifying the reaction conditions, including the method of generating the intermediate and the cyclization protocol, the formation of the desired dihydroacridine can be favored.

One successful strategy to circumvent the problematic acid-catalyzed cyclization for N-substituted dihydroacridines involves the synthesis of the corresponding 9-substituted acridinium salt, followed by the addition of a second nucleophile (e.g., a Grignard reagent). nih.gov This two-step approach avoids the conditions that lead to the competing elimination reaction.

Table 1: Factors Influencing Kinetic vs. Thermodynamic Product Distribution in Dihydroacridine Synthesis
FactorEffect on Product DistributionRationale
TemperatureLower temperatures may favor the kinetic (elimination) product, while higher temperatures can favor the thermodynamic (cyclization) product.Higher temperatures provide sufficient energy to overcome the activation barrier for the reverse reaction, allowing the system to reach equilibrium and form the more stable product. acs.orgaiche.org
Acid CatalystThe strength and concentration of the acid can influence the rate of both elimination and cyclization.Stronger acids can accelerate the dehydration step, potentially leading to more elimination. vapourtec.com
Reaction TimeProlonged reaction times can allow for the conversion of the kinetic product to the more stable thermodynamic product.If the reactions are reversible under the given conditions, equilibrium will be established over time. acs.org
SubstituentsThe nature of the substituents at the 9-position can influence the stability of the carbocation intermediate and the transition states for both pathways.Bulky substituents may sterically hinder cyclization, potentially favoring elimination.

Process Intensification and Continuous Flow Methodologies

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. Continuous flow chemistry is a key enabling technology for process intensification, offering several advantages over traditional batch processing, particularly for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. frontiersin.org The synthesis of this compound and its derivatives can benefit significantly from these advanced methodologies.

The synthesis of the dihydroacridine core often involves Grignard reactions, which are notoriously exothermic and can be challenging to scale up in batch reactors. Continuous flow systems offer superior heat and mass transfer, allowing for better temperature control and improved safety. researchgate.net

Detailed Research Findings:

While specific literature on the continuous flow synthesis of this compound is limited, the principles and advantages demonstrated for other heterocyclic and Grignard reactions are directly applicable.

Enhanced Safety and Control: Continuous flow reactors handle only small volumes of the reaction mixture at any given time, minimizing the risks associated with exothermic Grignard additions. researchgate.net The excellent heat transfer capabilities of microreactors prevent the formation of hot spots, which can lead to side reactions and reduced yields. researchgate.net

Improved Yield and Selectivity: Precise control over residence time, temperature, and stoichiometry in a continuous flow setup can significantly improve the yield and selectivity of the desired product. For instance, in the synthesis of N-heterocycles, flow conditions can be optimized to maximize conversion and selectivity towards the target molecule. frontiersin.org

Scalability: Scaling up a reaction in a continuous flow system is often more straightforward than in batch production. Instead of using larger reactors, the production can be increased by running the system for a longer duration or by using multiple reactors in parallel (scaling-out).

Automation and High-Throughput Screening: Continuous flow systems are well-suited for automation and integration with online analytical techniques (Process Analytical Technology - PAT). This allows for rapid screening of reaction conditions to find the optimal parameters for yield and purity. youtube.comewadirect.com High-throughput screening can accelerate the discovery and development of new synthetic routes for dihydroacridine derivatives. nih.govnih.gov

A case study on the continuous flow synthesis of other N-heterocycles demonstrated the ability to perform multi-step syntheses in a single, continuous operation, including steps like Grignard reactions. researchgate.net This approach, often referred to as "telescoping," avoids the isolation and purification of intermediates, leading to a more efficient and sustainable process.

Table 2: Advantages of Continuous Flow Synthesis for Dihydroacridine Production
AdvantageDescriptionRelevance to Dihydroacridine Synthesis
Improved SafetySmall reaction volumes and superior heat exchange minimize risks associated with exothermic reactions and hazardous reagents.Crucial for handling exothermic Grignard additions and potentially unstable intermediates. researchgate.net
Enhanced ControlPrecise control over temperature, pressure, residence time, and stoichiometry.Allows for fine-tuning of reaction conditions to favor cyclization over elimination and maximize yield.
Increased EfficiencyHigher yields, reduced reaction times, and potential for multi-step "telescoped" syntheses. researchgate.netStreamlines the synthesis process, reducing waste and operational costs.
Facilitated Scale-UpProduction can be increased by extending run time or numbering-up reactors.Offers a more predictable and linear scale-up compared to batch processes.
AutomationAmenable to automation and integration with real-time monitoring (PAT).Enables high-throughput optimization of reaction conditions for novel dihydroacridine derivatives. youtube.comewadirect.com

Mechanistic Elucidation of Chemical Transformations Involving 9 Methyl 9 Phenyl 9,10 Dihydroacridine

Redox Chemistry and Electron Transfer Processes

The redox behavior of 9-Methyl-9-phenyl-9,10-dihydroacridine is central to its chemical reactivity, enabling its participation in a variety of electron transfer processes. As an analogue of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), its chemistry is characterized by the transfer of electrons and protons, often in a concerted or stepwise fashion. The stability of the species formed upon oxidation and reduction dictates its utility in both chemical and electrochemical systems.

The oxidation of this compound proceeds via the loss of an electron to form a radical cation. This process has been studied through electrochemical methods, such as cyclic voltammetry, and in the context of photocatalytic reactions. The electrochemical oxidation of donor-acceptor-donor compounds containing the closely related 9,9-dimethyl-9,10-dihydroacridine (B1200822) unit shows that both donor groups are oxidized at the same potential. rsc.org This suggests that the dihydroacridine moiety is the primary site of electron loss. The reaction starts with the formation of a radical cation on the dihydroacridine unit, which can exist in several resonant forms. rsc.org

The stability and subsequent reactions of the radical cation are critical. Studies on 9-substituted 10-methyl-9,10-dihydroacridines show that the fate of the radical cation involves the cleavage of either a carbon-hydrogen or a carbon-carbon bond. The specific pathway depends on the nature of the substituent at the 9-position.

In donor-acceptor-donor systems, the initial radical cation can recombine to form a spinless dication, characterized by a quinone-type structure. rsc.org Alternatively, depending on the molecular structure and reaction conditions, the radical cation can lead to dimerization or oligomerization processes. rsc.org The ionization potential for compounds containing the 9,9-dimethyl-9,10-dihydroacridine moiety has been determined by cyclic voltammetry to be in the range of 5.38 to 5.42 eV. mdpi.com

The reduction of the this compound system typically involves its oxidized counterpart, the 10-methyl-9-phenylacridinium cation (AcrPh⁺). Electrochemical studies using cyclic voltammetry have elucidated a stepwise reduction mechanism. The first step is the formation of the neutral 10-methyl-9-phenylacridanyl radical (AcrPh•). researchgate.net This radical intermediate is notably stable and, unlike many other acridanyl radicals, shows no tendency to dimerize. researchgate.net

In aprotic media, this stable radical can undergo a further, reversible one-electron reduction to generate the 10-methyl-9-phenylacridan anion (AcrPh⁻). researchgate.net This anionic species is a strong base and is readily protonated, even in nominally aprotic environments, to regenerate the neutral this compound. researchgate.net The clean electrochemical interconversion between the oxidized acridinium (B8443388) cation and the reduced dihydroacridine highlights the stability of the radical and anionic intermediates. researchgate.net This two-step reduction pathway is summarized below:

AcrPh⁺ + e⁻ ⇌ AcrPh• (Formation of the neutral radical)

AcrPh• + e⁻ ⇌ AcrPh⁻ (Formation of the anion in aprotic media)

AcrPh⁻ + H⁺ → AcrPhH (Protonation to form the dihydroacridine)

Functioning as an NADH analogue, this compound is an effective electron and hydride donor, enabling it to act as a mediator in various chemical transformations. Its ability to transfer a hydride ion (a proton and two electrons) is fundamental to this role. This can occur through a concerted, single-step process or via sequential transfer of an electron and a hydrogen atom.

In photocatalytic systems, it can serve as a sacrificial electron donor to regenerate a photocatalyst. For instance, in the photocatalytic oxygenation of 10-methyl-9,10-dihydroacridine using manganese porphyrins, the dihydroacridine acts as the reductant in a cycle driven by visible light. researchgate.net

The compound's role as a mediator is also evident in its ability to facilitate the reduction of substrates upon photoexcitation. Studies have shown that when irradiated, it can reduce the surrounding solvent. This process involves the excited state of the molecule donating an electron, initiating a reduction cascade, which underscores its potential in photochemical energy conversion systems. researchgate.net

Photophysical and Photochemical Mechanisms

The interaction of this compound with light induces the formation of electronically excited states with distinct reactivity compared to the ground state. These photochemical and photophysical processes are central to its application in areas such as photocatalysis and photoinduced energy and electron transfer schemes.

Upon absorption of light, this compound is promoted to an electronically excited singlet state (S₁). The subsequent decay of this state can follow several pathways, which are highly dependent on the solvent environment.

In aprotic solvents, where proton transfer is disfavored, the molecule primarily decays through non-radiative pathways. Experimental studies on the related compound 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine show that in these environments, the dominant decay channel is intersystem crossing (ISC) from the initially populated singlet state to the triplet state (T₁), followed by decay back to the ground state (S₀). bgsu.edu

In protic solvents, such as an acetonitrile (B52724)/water mixture, the excited state exhibits different reactivity. Time-resolved UV/vis absorption spectroscopy reveals that hydride release occurs from the triplet excited state. The decay sequence involves the population of the T₁ state, which has been identified by a transient absorption maximum around 550 nm. This triplet state then initiates a stepwise electron/hydrogen-atom transfer mechanism.

The key photophysical and photochemical parameters for 10-methyl-9-phenyl-9,10-dihydroacridine (B12927583) (PhAcrH) and its hydroxy derivative are summarized in the table below.

CompoundProcessSolventParameter/ObservationValue
9-Hydroxy-10-methyl-9-phenyl-9,10-dihydroacridineHeterolytic C-O Bond CleavageProticLifetime (τ)108 ps
9-Hydroxy-10-methyl-9-phenyl-9,10-dihydroacridineDecay PathwayAproticMechanismIntersystem Crossing
10-Methyl-9-phenyl-9,10-dihydroacridineExcited StateAcetonitrile/WaterTransient Absorption λmax (T₁)~550 nm
10-Methyl-9-phenyl-9,10-dihydroacridineHydride ReleaseAcetonitrile/WaterOriginating StateTriplet State (T₁)

Photoinduced electron transfer (PET) is a fundamental process in the photochemistry of this compound. utexas.edu PET involves the transfer of an electron from the electronically excited molecule (the donor) to an acceptor molecule, resulting in charge separation. utexas.edu

Upon excitation, this compound becomes a much stronger reducing agent than it is in its ground state. This enhancement in reducing power allows it to donate an electron to a suitable acceptor, which can be a solvent molecule or another substrate. This PET process is the initial step in its photo-oxidation, leading to the formation of the 10-methyl-9-phenylacridinium radical cation and a reduced acceptor.

Photoisomerization and Photorearrangement Reactions of Dihydroacridine Systems

The photochemical behavior of 9,10-dihydroacridine (B10567) systems, including this compound, is characterized by a series of complex reactions driven by the absorption of light. While specific photoisomerization reactions of the this compound core are not extensively documented in the literature, photorearrangement processes, particularly those involving the cleavage of bonds and subsequent structural changes, have been a subject of investigation.

A key photoreaction of 10-methyl-9-phenyl-9,10-dihydroacridine (a closely related analogue) is its oxidation to the corresponding 10-methyl-9-phenylacridinium ion upon UV irradiation. This transformation is not a simple isomerization but a significant rearrangement of the electronic structure, leading to aromatization of the central ring. The mechanism of this process is believed to proceed through the excited triplet state of the molecule. Upon excitation, the molecule can undergo a stepwise electron/hydrogen-atom transfer, resulting in the release of a hydride ion. This excited-state hydride release is a fundamental photorearrangement process in this class of compounds.

Furthermore, dihydroacridine derivatives can participate in photo-induced coupling reactions. For instance, 10-methyl-9,10-dihydroacridine has been shown to react with 9-fluorenylidenemalononitrile in deaerated acetonitrile under irradiation to form a new coupling product, 9-dicyanomethyl-9-(10'-methyl-9'-acridinyl)fluorene. nih.gov This reaction represents a significant photorearrangement where a new carbon-carbon bond is formed, altering the substitution pattern at the 9-position of the dihydroacridine ring.

Energy Transfer Processes Involving this compound

Energy transfer processes are fundamental to understanding the photochemical reactivity of this compound. Upon absorption of a photon, the molecule is promoted to an excited singlet state (S1). From this state, it can undergo several competing processes, including fluorescence, internal conversion, or intersystem crossing (ISC) to a triplet state (T1).

For 10-methyl-9-phenyl-9,10-dihydroacridine, intersystem crossing to the triplet state is a crucial energy transfer pathway that precedes photorearrangement reactions. The lifetime of the triplet excited state has been a subject of study, and it is from this T1 state that the aforementioned hydride release is thought to occur. The relatively efficient intersystem crossing in these molecules, despite the absence of heavy atoms, has been attributed to transitions between states with different electronic configurations, a phenomenon explained by El-Sayed's rule.

The energy of the triplet state is a critical parameter in determining the feasibility of subsequent chemical reactions. Time-dependent density functional theory (TD-DFT) calculations have been employed to estimate the energy of the T1 state of 10-methyl-9-phenyl-9,10-dihydroacridine, providing theoretical support for its role as an intermediate in the photochemical pathway.

Proton Transfer Dynamics and Acid-Base Equilibria

Proton transfer is a fundamental process that can significantly influence the reactivity and properties of 9,10-dihydroacridine derivatives.

Prototropic tautomerism involves the migration of a proton between two or more sites within a molecule, leading to structural isomers that are in equilibrium. In the context of 9,10-dihydroacridines, while the core structure of this compound itself is not prone to simple prototropic tautomerism due to the lack of an acidic proton on a heteroatom directly involved in a tautomeric equilibrium, the introduction of suitable substituents can lead to such phenomena.

For example, in acridin-9-amines, which are structurally related to the oxidized form of dihydroacridines, a well-documented amino-imino tautomerism exists. univer.kharkov.uanih.gov This equilibrium involves the migration of a proton between the exocyclic and endocyclic nitrogen atoms. The position of this equilibrium is sensitive to the electronic nature of the substituents and the polarity of the solvent. univer.kharkov.uanih.gov While this specific tautomerism is not directly applicable to the saturated 9,10-dihydroacridine ring system, it highlights the potential for prototropic equilibria in the broader acridine (B1665455) family. For 9,10-dihydroacridines themselves, the possibility of tautomerism would arise if substituents with acidic protons are present at appropriate positions on the aromatic rings or at the 9-position.

Intermolecular proton transfer involves the transfer of a proton between the dihydroacridine derivative and another molecule, such as a solvent molecule or a dissolved acid or base. The kinetics and mechanism of these processes are crucial for understanding the acid-base chemistry of these compounds.

While specific studies on the intermolecular proton transfer kinetics of this compound are scarce, general principles of proton transfer reactions can be applied. The rate of proton transfer is influenced by the acidity (pKa) of the proton donor and the basicity of the proton acceptor, as well as the nature of the solvent. In some cases, proton transfer can be a very fast process, occurring on the timescale of molecular vibrations.

For related systems, it has been shown that proton transfer can be a key step in a reaction sequence. For example, in the excited state, deprotonation and reprotonation steps can be involved in what appears to be an intramolecular proton transfer but is in fact a two-step pseudo-intramolecular process mediated by the solvent. rsc.org

Reaction Kinetics and Transition State Analysis

The quantitative study of reaction rates and the characterization of transition states provide deep insights into the mechanisms of chemical transformations.

The determination of rate constants for various transformations of this compound and its analogues has been achieved through various experimental techniques, particularly time-resolved spectroscopy for photochemical processes.

For the excited-state hydride release from 10-methyl-9-phenyl-9,10-dihydroacridine, the lifetime of the triplet excited state (τ), which is the precursor to the reaction, has been measured. This lifetime represents the inverse of the rate constant for the decay of the triplet state. Furthermore, a kinetic isotope effect (kH/kD) has been observed for the hydrogen-atom transfer step, providing evidence for the involvement of this step in the rate-determining part of the reaction.

The following table summarizes some of the kinetic data available for transformations involving 10-methyl-9-phenyl-9,10-dihydroacridine:

TransformationSpeciesSolvent/ConditionsRate Constant/ParameterValue
Intersystem Crossing10-methyl-9-phenyl-9,10-dihydroacridineAprotic SolventsLifetime (τ)1.6 ns
Hydrogen-Atom Transfer from Radical Cation10-methyl-9-phenyl-9,10-dihydroacridineAcetonitrile/WaterKinetic Isotope Effect (kH/kD)~3

Table of Chemical Compounds

Compound Name
This compound
10-methyl-9-phenylacridinium
9-fluorenylidenemalononitrile
9-dicyanomethyl-9-(10'-methyl-9'-acridinyl)fluorene
Acridin-9-amines
10-methyl-9-phenyl-9,10-dihydroacridine

##

This article explores the mechanistic details of chemical transformations involving the heterocyclic compound this compound. The focus will be on its photochemical reactions, proton transfer dynamics, and reaction kinetics, providing a comprehensive overview of its chemical behavior.

Photoisomerization and Photorearrangement Reactions of Dihydroacridine Systems

The interaction of light with 9,10-dihydroacridine systems, including this compound, initiates a cascade of complex chemical reactions. While direct photoisomerization of the core this compound structure is not extensively detailed in scientific literature, photorearrangement processes, which involve the breaking and forming of bonds leading to new molecular architectures, have been a significant area of research.

A notable photoreaction of the closely related compound, 10-methyl-9-phenyl-9,10-dihydroacridine, is its light-induced oxidation to the 10-methyl-9-phenylacridinium ion. This transformation represents a significant electronic and structural rearrangement, resulting in the aromatization of the central ring. The underlying mechanism is understood to proceed via the triplet excited state of the molecule. Following photoexcitation, the molecule can undergo a stepwise electron and hydrogen-atom transfer, culminating in the release of a hydride ion. This excited-state hydride release is a characteristic photorearrangement for this class of compounds.

In addition to intramolecular rearrangements, dihydroacridine derivatives are also known to participate in intermolecular photo-induced coupling reactions. For example, under irradiation, 10-methyl-9,10-dihydroacridine reacts with 9-fluorenylidenemalononitrile in a deaerated acetonitrile solution to yield a novel coupling product, 9-dicyanomethyl-9-(10'-methyl-9'-acridinyl)fluorene. nih.gov This reaction exemplifies a significant photorearrangement involving the formation of a new carbon-carbon bond and a change in the substitution at the 9-position of the dihydroacridine moiety.

Energy Transfer Processes Involving this compound

Energy transfer processes are pivotal in dictating the photochemical fate of this compound. Upon absorbing a photon, the molecule is elevated to an excited singlet state (S1). From this transient state, it can relax through several pathways, including fluorescence, non-radiative internal conversion, or by undergoing intersystem crossing (ISC) to a longer-lived triplet state (T1).

For 10-methyl-9-phenyl-9,10-dihydroacridine, intersystem crossing to the triplet state is a critical energy transfer step that enables subsequent photorearrangement reactions. The triplet state is believed to be the precursor to the previously mentioned hydride release. The efficiency of intersystem crossing in these molecules, even in the absence of heavy atoms which typically facilitate this process, has been explained by El-Sayed's rule, which considers transitions between states of different electronic configurations.

The energy of the triplet state is a determining factor for the feasibility of the ensuing chemical transformations. Theoretical calculations using time-dependent density functional theory (TD-DFT) have been instrumental in estimating the energy of the T1 state of 10-methyl-9-phenyl-9,10-dihydroacridine, corroborating its role as a key intermediate in the photochemical reaction pathway.

Proton Transfer Dynamics and Acid-Base Equilibria

Proton transfer is a fundamental chemical process that can profoundly impact the reactivity and properties of 9,10-dihydroacridine derivatives.

Prototropic Tautomerism in 9,10-Dihydroacridines

Prototropic tautomerism is a form of structural isomerism that involves the migration of a proton between different sites within a molecule, resulting in a dynamic equilibrium between the tautomers. The core structure of this compound, lacking an acidic proton on a heteroatom that can readily participate in such an equilibrium, is not inherently prone to simple prototropic tautomerism. However, the introduction of appropriate functional groups could potentially introduce this phenomenon.

For instance, in the structurally related acridin-9-amines, which are derivatives of the oxidized form of dihydroacridines, a well-established amino-imino tautomerism is observed. univer.kharkov.uanih.gov This equilibrium involves the transfer of a proton between the nitrogen atom of the amino group and the nitrogen atom within the acridine ring. The position of this equilibrium is influenced by factors such as the electronic properties of substituents and the polarity of the solvent. univer.kharkov.uanih.gov Although not directly applicable to the saturated 9,10-dihydroacridine ring, this example illustrates the potential for prototropic equilibria within the broader acridine chemical family.

Intermolecular Proton Transfer Mechanisms

Intermolecular proton transfer describes the transfer of a proton between a dihydroacridine derivative and another molecule, such as a solvent molecule or a dissolved acid or base. The rates and mechanisms of these processes are central to understanding the acid-base chemistry of these compounds.

While specific kinetic studies on the intermolecular proton transfer of this compound are not abundant, the general principles of proton transfer reactions are applicable. The rate of such a reaction is governed by the relative acidities (pKa) of the proton donor and acceptor, as well as the properties of the solvent. In certain scenarios, proton transfer can be an extremely rapid process.

In related systems, it has been demonstrated that proton transfer can be a crucial step in a reaction sequence. For example, in the excited state, what may appear as an intramolecular proton transfer can, in fact, be a two-step "pseudo-intramolecular" process, where the proton is first transferred to the solvent and then to another site on the molecule. rsc.org

Reaction Kinetics and Transition State Analysis

The quantitative measurement of reaction rates and the characterization of the high-energy transition states provide profound insights into the underlying mechanisms of chemical transformations.

Determination of Rate Constants for Transformations of this compound

The rate constants for various chemical transformations of this compound and its analogues have been determined using a variety of experimental methods, with time-resolved spectroscopy being particularly valuable for studying rapid photochemical processes.

In the context of the excited-state hydride release from 10-methyl-9-phenyl-9,10-dihydroacridine, the lifetime of the triplet excited state (τ), which precedes the reaction, has been experimentally determined. The inverse of this lifetime corresponds to the rate constant for the decay of the triplet state. Additionally, a kinetic isotope effect (kH/kD) has been measured for the hydrogen-atom transfer step, providing strong evidence for the involvement of this step in the rate-determining phase of the reaction.

The following interactive table presents a summary of some of the available kinetic data for transformations involving 10-methyl-9-phenyl-9,10-dihydroacridine.

TransformationSpeciesSolvent/ConditionsRate Constant/ParameterValue
Intersystem Crossing10-methyl-9-phenyl-9,10-dihydroacridineAprotic SolventsLifetime (τ)1.6 ns
Hydrogen-Atom Transfer from Radical Cation10-methyl-9-phenyl-9,10-dihydroacridineAcetonitrile/WaterKinetic Isotope Effect (kH/kD)~3

Activation Energy Profiles and Reaction Coordinate Analysis

The elucidation of reaction mechanisms involving this compound and its derivatives often involves a detailed analysis of the energy landscape of the transformation. While specific activation energy profiles for this exact compound are not extensively detailed in the provided research, analogous systems offer significant insight into the energetic considerations of their reactions. For instance, studies on related dihydroacridine derivatives highlight the importance of the transition state energetics in determining reaction pathways.

In photochemical reactions, the energy supplied by light absorption populates excited states, which can then proceed over much lower activation barriers than their ground-state counterparts. For example, the photochemical release of a hydroxide (B78521) ion from 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine, an analogue of the title compound, is observed to undergo a rapid heterolytic cleavage of the C-O bond in protic solvents, with a time constant of 108 picoseconds. nih.gov This ultrafast process suggests a very low activation barrier from the excited state.

Identification and Characterization of Reactive Intermediates

A cornerstone of mechanistic elucidation is the detection and characterization of transient species that are formed during a chemical reaction. For transformations involving this compound and its derivatives, various reactive intermediates have been identified, primarily through spectroscopic techniques.

In photochemical reactions, the initial intermediate is the electronically excited state of the molecule. For 10-methyl-9-phenyl-9,10-dihydroacridine, upon photoexcitation, the triplet excited state (T1) has been identified as a key intermediate in the hydride release mechanism. nih.gov This was characterized using time-resolved UV/vis absorption spectroscopy, which revealed a transient absorption band at approximately 550 nm.

Subsequent to the initial photoexcitation, charged intermediates are often formed. In the case of the photochemical hydroxide release from the hydroxylated analogue, the 10-methyl-9-phenylacridinium cation (Acr⁺) is generated. nih.gov Similarly, the excited-state hydride release from 10-methyl-9-phenyl-9,10-dihydroacridine leads to the formation of the corresponding iminium ion (PhAcr⁺). nih.gov This aromatic cation is a stable species that can be readily identified by its characteristic absorption spectrum.

Neutral radical intermediates also play a crucial role in certain reaction pathways. For instance, the proposed stepwise mechanism for hydride release involves the formation of a radical cation of the dihydroacridine and a hydrogen atom. In the photocatalytic oxygenation of 10-methyl-9,10-dihydroacridine, the involvement of the 10-methyl-9,10-dihydroacridinyl radical (AcrH•) is suggested prior to the formation of the final product, 10-methylacridone. acs.org

The following table summarizes some of the key reactive intermediates identified in reactions involving dihydroacridine derivatives.

IntermediatePrecursorMethod of IdentificationKey Spectroscopic Features
Triplet Excited State (T1)10-methyl-9-phenyl-9,10-dihydroacridineTime-resolved UV/vis absorption spectroscopyTransient absorption maximum at ~550 nm
10-methyl-9-phenylacridinium ion (Acr⁺/PhAcr⁺)9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine / 10-methyl-9-phenyl-9,10-dihydroacridineUV/vis absorption spectroscopyCharacteristic absorption spectrum of the aromatic cation nih.gov
10-methyl-9,10-dihydroacridinyl radical (AcrH•)10-methyl-9,10-dihydroacridineInferred from reaction mechanism and kinetic isotope effects-

Computational Chemistry in Mechanistic Studies

Computational chemistry has become an indispensable tool for unraveling the intricate details of reaction mechanisms involving complex organic molecules like this compound. These methods provide insights into reaction pathways, electronic structures, and the properties of transient species that may be difficult to observe experimentally.

Density Functional Theory (DFT) for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a powerful quantum chemical method widely used to investigate the mechanisms of chemical reactions. DFT calculations can be employed to map out the potential energy surface of a reaction, locating transition states and intermediates, thereby elucidating the most probable reaction pathway. rsc.org For dihydroacridine derivatives, DFT has been used to substantiate their electronic structures and geometries. nih.govresearchgate.net For example, in studies of pyridazine (B1198779) derivatives incorporating the 9,9-dimethyl-9,10-dihydroacridine moiety, DFT calculations have been used to determine the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is crucial for understanding their electronic and photophysical properties. nih.gov

By calculating the energies of reactants, products, and transition states, DFT can provide quantitative estimates of activation barriers and reaction enthalpies, which are critical for understanding reaction kinetics and thermodynamics. This approach allows for the comparison of different possible mechanisms, such as concerted versus stepwise pathways, to determine the most energetically favorable route.

Molecular Dynamics Simulations of Solvent Effects on Dihydroacridine Reactivity

The solvent environment can have a profound impact on the rates and mechanisms of chemical reactions. Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecular systems, including the explicit interaction between a solute and solvent molecules. researchgate.netnih.gov

MD simulations can be used to investigate how solvent molecules arrange themselves around a reactant, such as this compound, and how this solvation structure influences the reaction pathway. rsc.org For reactions involving charge separation or the formation of ionic intermediates, such as the generation of the acridinium cation, the polarity and hydrogen-bonding capability of the solvent can significantly affect the stability of these species and the corresponding transition states. chemrxiv.org By simulating the reaction in different solvent environments, MD can provide a molecular-level understanding of solvent effects on dihydroacridine reactivity, complementing experimental observations.

Prediction of Spectroscopic Signatures for Transient Species in Dihydroacridine Reactions

A powerful application of computational chemistry is the prediction of spectroscopic properties of molecules, including short-lived intermediates that are difficult to characterize experimentally. Time-dependent density functional theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and absorption spectra of molecules.

In the study of the excited-state behavior of 10-methyl-9-phenyl-9,10-dihydroacridine, TD-DFT calculations were instrumental in confirming the identity of a transient intermediate. The experimentally observed transient absorption maximum at 2.25 eV (550 nm) was assigned to the T1 state of the molecule. TD-DFT calculations predicted the maximum of the T1 absorption spectrum to be at 2.13 eV, which is in close agreement with the experimental value and provided strong support for the assignment. This synergy between experimental and computational spectroscopy is crucial for the unambiguous identification of reactive intermediates and the validation of proposed reaction mechanisms.

The following table presents a comparison of experimental and calculated spectroscopic data for a transient species in a dihydroacridine reaction.

Transient SpeciesExperimental Absorption Maximum (eV)Calculated Absorption Maximum (eV)Computational Method
T1 State of 10-methyl-9-phenyl-9,10-dihydroacridine2.25 2.13 TD-DFT

Structure Reactivity and Structure Function Relationships of 9 Methyl 9 Phenyl 9,10 Dihydroacridine Derivatives

Systematic Modification of the Acridine (B1665455) Skeleton for Tunable Reactivity

The dihydroacridine scaffold serves as a robust platform that can be systematically modified to tune its electronic and steric properties. These modifications are crucial for tailoring the molecule's reactivity for specific applications, from organic electronics to catalysis.

The electronic landscape of the 9,10-dihydroacridine (B10567) core can be precisely controlled by introducing substituents onto its peripheral phenyl rings. These substituents exert their influence through a combination of inductive and resonance effects. libretexts.orglibretexts.org

Inductive Effects: This refers to the transmission of charge through sigma (σ) bonds. Electronegative groups, such as halogens or nitro groups (-NO₂), pull electron density away from the aromatic system, making the core more electron-deficient. libretexts.orgucsb.edu

Resonance Effects: This involves the delocalization of pi (π) electrons between the substituent and the aromatic rings. libretexts.org Substituents with lone pairs of electrons, such as methoxy (B1213986) (-OMe) or amino (-NMe₂) groups, can donate electron density into the π-system, enriching the core. libretexts.orgnih.gov

Electron-donating groups (EDGs) increase the electron density on the dihydroacridine core, particularly on the nitrogen atom of the central ring. This enhances the molecule's character as an electron donor, which is a key feature in applications like thermally activated delayed fluorescence (TADF). nih.gov Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the core more susceptible to nucleophilic attack and increasing its electron-accepting potential. ucsb.edu This push-pull system, where an electron-donating moiety is paired with an electron-withdrawing group, can lead to significant intramolecular charge transfer (ICT) upon photoexcitation, resulting in unique photophysical properties such as large solvatochromic shifts in emission spectra. rsc.org

Table 1: Influence of Peripheral Substituents on the Electronic Properties of the Dihydroacridine Core

Substituent Type Example Groups Primary Electronic Effect Impact on Dihydroacridine Core
Electron-Donating (EDG) -OCH₃, -N(CH₃)₂ +R (Resonance Donation) Increases electron density, enhances donor character
Electron-Withdrawing (EWG) -CN, -NO₂, -C(O)OCH₃ -I (Inductive Withdrawal), -R (Resonance Withdrawal) Decreases electron density, enhances acceptor character

Steric bulk at the C9 position, for instance, can affect the torsional angle between the peripheral phenyl rings and the central acridine plane. researchgate.net Large substituents can restrict conformational flexibility, locking the molecule into a specific geometry. This has profound implications for reactivity, as bulky groups can physically block access to reactive sites, hindering intermolecular interactions. youtube.com For example, the approach of a reactant to the nitrogen atom or the C9 position might be impeded by large groups on the adjacent phenyl rings. This steric control is a critical tool in designing selective chemical transformations and in controlling the packing of molecules in the solid state, which in turn affects the properties of materials used in electronic devices.

Impact of 9-Substituent Variation on Redox Potentials and Photophysical Properties

The substituents at the C9 position have a direct and significant impact on the molecule's electronic behavior, particularly its redox potentials and photophysical characteristics. The ability to easily modify this position allows for the fine-tuning of the molecule's function.

The nature of the groups attached to the C9 carbon atom is a primary determinant of the redox properties of 9,10-dihydroacridine derivatives. The electrochemical oxidation of these compounds is a key reaction, and its potential is highly sensitive to the C9 substituents. researchgate.net

Alkyl Groups: Groups like methyl (-CH₃) primarily exert a weak electron-donating inductive effect (+I), which can slightly lower the oxidation potential compared to a hydrogen atom.

Aryl Groups: Phenyl (-C₆H₅) and other aryl groups can engage in π-conjugation with the dihydroacridine system. Depending on the substituents on the aryl group itself, it can act as either an electron-donating or electron-withdrawing moiety.

Studies have shown that introducing electron-donating substituents facilitates the oxidation of the dihydroacridine ring. nih.gov The oxidation potential often correlates with the energy of the Highest Occupied Molecular Orbital (HOMO); stronger electron-donating groups raise the HOMO energy, making it easier to remove an electron (i.e., easier to oxidize). researchgate.net For instance, the ionization potential of 9,9-dimethyl-9,10-dihydroacridine (B1200822), a measure of the energy required to remove an electron, is a key parameter in its use as a donor moiety in electronic materials. nih.gov

Table 2: Effect of C9-Substituent on the Oxidation Potential of Dihydroacridine Derivatives

C9 Substituent Electronic Effect Expected Impact on Oxidation Potential (E_ox)
Methyl (-CH₃) Weakly electron-donating (+I) Baseline
Phenyl (-C₆H₅) π-conjugation, weakly withdrawing Slight increase vs. Methyl
Methoxy-phenyl (-C₆H₄-OCH₃) Strongly electron-donating (+R) Decrease (easier to oxidize)

The photophysical properties of 9,10-dihydroacridines are highly tunable via substitution. The fluorescence quantum yield (Φ_F), which measures the efficiency of light emission, and the excited-state lifetime (τ), which indicates how long the molecule remains in an excited state, are particularly sensitive to structural changes.

Substituents that extend the π-conjugation of the chromophore, such as aryl groups, can lead to a red-shift in the absorption and emission spectra. beilstein-journals.org However, the effect on quantum yield can be complex. For instance, in related aromatic systems like anthracene, certain thiophene (B33073) substituents have been shown to decrease the fluorescence quantum yield significantly. rsc.org

In dihydroacridines designed with a "push-pull" architecture, where the dihydroacridine core acts as an electron donor and a peripheral substituent acts as an acceptor, an intramolecular charge transfer (ICT) state can be formed upon excitation. rsc.org This ICT character often results in a high sensitivity of the emission wavelength to solvent polarity (solvatochromism). The efficiency of this charge transfer and the nature of the resulting excited state directly influence both the quantum yield and the lifetime of the fluorescence. For example, derivatives of 9,9-dimethyl-9,10-dihydroacridine are used as donor units in TADF emitters, where a small energy gap between the singlet and triplet excited states is crucial for efficient light emission. nih.govnih.gov

Derivatization Strategies for Enhanced Functional Performance

The synthesis of functional 9,10-dihydroacridine derivatives relies on a variety of chemical strategies to introduce the desired substituents at specific positions. The choice of synthetic route is critical for accessing diverse structures and avoiding unwanted side reactions.

Historically, the synthesis of 9,9-disubstituted 9,10-dihydroacridines often involved an acid-catalyzed cyclization. However, this method can be problematic, sometimes leading to competing elimination reactions that yield undesired products instead of the target dihydroacridine. researchgate.netnih.govnih.gov

More reliable and versatile methods have since been developed. One improved route for N-substituted derivatives involves the reaction of an N-alkyl acridinium (B8443388) salt with a Grignard reagent. This approach avoids the harsh acidic conditions that cause elimination and allows for the straightforward synthesis of derivatives with two different alkyl or aryl groups at the C9 position. nih.gov

Another powerful and modern technique is the direct functionalization of the acridine core via nucleophilic aromatic substitution of hydrogen (SₙH). This method allows for the introduction of various functional groups, such as phosphoryl moieties, directly onto the acridine ring, often under mild conditions and with high yields. nih.gov These advanced synthetic strategies are essential for creating novel 9-Methyl-9-phenyl-9,10-dihydroacridine derivatives with tailored properties for advanced applications.

Covalent Functionalization at the Nitrogen Atom and Aromatic Rings

The dihydroacridine nucleus is amenable to a variety of covalent modifications, particularly at the N-10 position and the C1-C8 positions of the fused aromatic rings. These modifications are crucial for modulating the molecule's properties, such as its electron-donating strength, excited-state energy, and solubility, thereby tailoring its function for specific applications like organic light-emitting diodes (OLEDs) and photoredox catalysis.

Functionalization at the Nitrogen (N-10) Atom: The secondary amine at the N-10 position is a primary site for synthetic modification. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are effective methods for introducing aryl or heteroaryl substituents. For instance, derivatives of 9,9-dimethyl-9,10-dihydroacridine have been coupled with brominated pyridazine (B1198779) using a palladium catalyst and an X-Phos ligand. nih.gov This reaction creates donor-acceptor-donor (D-A-D) type molecules where the dihydroacridine units act as strong electron donors. nih.gov Such modifications are instrumental in designing materials with thermally activated delayed fluorescence (TADF), as the electronic coupling between the donor (dihydroacridine) and acceptor (pyridazine) moieties leads to a small energy gap between the singlet and triplet excited states. nih.gov

Copper-catalyzed reactions provide another route to N-arylation. For example, a CuI/DMEDA (N,N'-dimethylethylenediamine) system has been used to catalyze the N,N-diarylation of amides with di(o-bromoaryl)methanes to produce a diverse range of 9,10-dihydroacridine derivatives. researchgate.net

Functionalization at the Aromatic Rings: While direct electrophilic substitution on the fused benzene (B151609) rings of the dihydroacridine core can be challenging to control, a common strategy is to employ substituted precursors during the initial synthesis. The Bernthsen reaction, for example, can utilize substituted diphenylamines to construct the acridine skeleton, thereby embedding desired functional groups onto the aromatic rings from the outset. nih.gov

Another powerful method involves nucleophilic aromatic substitution of hydrogen (SNH). This strategy has been used to introduce phosphorus-containing groups at the C-9 position of the acridine core, which is then reduced to the dihydroacridine. nih.gov This approach allows for the creation of 9-phosphoryl-9,10-dihydroacridines, demonstrating the versatility of functionalizing positions other than the nitrogen atom. nih.gov

Reaction Type Position(s) Functionalized Reagents/Catalyst Purpose/Application Reference
Buchwald-Hartwig CouplingN-10Pd2(dba)3, X-PhosSynthesis of Donor-Acceptor molecules for TADF emitters nih.gov
Copper-Catalyzed N,N-DiarylationN-10CuI, DMEDASynthesis of diverse N-aryl dihydroacridine derivatives researchgate.net
Bernthsen ReactionAromatic Rings (C1-C8)Substituted Diphenylamines, ZnCl2Pre-functionalization of the aromatic backbone nih.gov
Nucleophilic Aromatic Substitution (SNH)C-9PhosphonatesIntroduction of phosphoryl groups for biological applications nih.gov

Table 1: Selected methods for the covalent functionalization of the dihydroacridine core.

Incorporation of this compound into Polymer Architectures

The unique photoredox properties of dihydroacridine derivatives make them excellent candidates for roles in polymer science, both as catalytic mediators for polymerization reactions and as functional units within polymer chains to create advanced materials.

As Organocatalysts for Polymerization: Dihydroacridines have emerged as a potent class of organic photoredox catalysts for metal-free atom transfer radical polymerization (O-ATRP). nih.govacs.org Due to their strong electron-donating ability in the excited state, they can effectively mediate the polymerization of challenging monomers like acrylates. newiridium.com The catalytic activity is highly dependent on the substitution pattern of the dihydroacridine core. Modifications to the structure can tune the redox potentials and excited-state properties, which in turn controls the polymerization process. acs.orgnewiridium.com This structure-property relationship allows for the rational design of catalysts that can produce well-defined polymers with low dispersity (Đ). newiridium.com The use of these organic catalysts is particularly advantageous in biomedical and electronic applications where trace metal contamination from traditional ATRP catalysts is a concern. nih.gov

Catalyst Structure Monomer Conversion (%) Dispersity (Đ) Key Finding Reference
Dimethyl-dihydroacridineMethyl Acrylate>951.14High control over polymerization with quantitative initiator efficiency. acs.org
Various Dimethyl-dihydroacridinesAcrylatesHighas low as 1.12Tunable photochemical properties enable controlled polymerization of challenging monomers. newiridium.com

Table 2: Performance of dihydroacridine-based photocatalysts in Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP).

As Monomeric Units in Polymers: Beyond their role as external catalysts, dihydroacridine derivatives can be functionalized with polymerizable groups and incorporated directly into polymer backbones as monomers. researchgate.net For example, a 9,10-dihydroacridine derivative has been used as a monomeric precursor to synthesize Acridine-Benzophenone (ABP) polymers. researchgate.net The inclusion of the bulky, rigid dihydroacridine unit into a polymer chain can significantly influence the material's properties, such as its thermal stability, solubility, and optoelectronic characteristics, making them suitable for applications in organic electronics. researchgate.net The general approach of incorporating photocatalytic units into polymer chains, for instance through Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allows for the creation of recyclable and reusable catalytic polymer systems. researchgate.net

Design of Supramolecular Assemblies Incorporating the Dihydroacridine Unit

Supramolecular chemistry relies on non-covalent interactions—such as hydrogen bonding, π-π stacking, and van der Waals forces—to construct well-ordered assemblies from molecular building blocks. wikipedia.org The this compound structure possesses features that make it a promising candidate for the design of such assemblies.

The extensive aromatic surfaces of the dihydroacridine core are well-suited for engaging in π-π stacking interactions, a key driving force in the self-assembly of many organic molecules. libretexts.org These interactions can guide the molecules to arrange into ordered stacks or aggregates. By synthetically attaching specific functional groups to the dihydroacridine scaffold, as described in section 4.3.1, it is possible to introduce other directional, non-covalent interactions. For example, the incorporation of amide or carboxyl groups could promote self-assembly through hydrogen bonding, leading to the formation of complex, higher-order structures like fibers, gels, or vesicles.

Furthermore, the dihydroacridine unit can participate in host-guest chemistry. wikipedia.orglibretexts.org In this paradigm, a larger "host" molecule with a defined cavity can encapsulate a smaller "guest" molecule. wikipedia.org While specific studies detailing this compound as a host or guest are not widely reported, its size and shape suggest it could potentially be encapsulated as a guest within larger macrocyclic hosts such as cyclodextrins or calixarenes. wikipedia.orgthno.org Such encapsulation could modify its photophysical properties, enhance its solubility in aqueous media, or protect it from environmental degradation.

Although the exploration of supramolecular assemblies based specifically on this compound is an emerging area, the inherent structural and electronic features of the molecule provide a strong foundation for its future application in the rational design of functional supramolecular materials.

Applications of 9 Methyl 9 Phenyl 9,10 Dihydroacridine in Advanced Materials and Chemical Technologies

Organic Electronics and Optoelectronic Devices

The dihydroacridine core is integral to the development of high-performance organic electronic and optoelectronic devices. Its derivatives are widely employed as key components in the emissive and charge-transporting layers of these devices, contributing to enhanced efficiency, stability, and color purity.

Derivatives of 9,10-dihydroacridine (B10567), such as the commonly used 9,9-dimethyl-9,10-dihydroacridine (B1200822) (DMAC), are foundational donor units for constructing advanced fluorescent emitters for Organic Light-Emitting Diodes (OLEDs). nih.gov These donor groups are often combined with electron-accepting moieties to form molecules with a donor-acceptor (D-A) structure. scut.edu.cn This architecture is conducive to the efficient injection and transport of both holes and electrons. scut.edu.cntandfonline.com

The strong electron-donating capability of the dihydroacridine unit, however, can sometimes lead to imperfect color purity, particularly in blue emitters. nih.gov To address this, researchers have engineered the acridine (B1665455) donor by introducing electron-withdrawing groups to modulate its donor strength. This strategy has been shown to achieve a significant blue shift in emission and improve the Commission Internationale de l'Éclairage (CIE) coordinates, enhancing color purity without sacrificing efficiency. nih.gov For instance, OLEDs based on a modified acridine donor achieved a blue shift of up to 39 nm and improved CIE coordinates from (0.36, 0.55) to (0.22, 0.41), while maintaining a high external quantum efficiency (EQE) of about 22.5%. nih.gov

Furthermore, dihydroacridine-functionalized molecules have been developed as luminogens with aggregation-induced emission (AIE) properties. scut.edu.cntandfonline.com AIE molecules are weakly emissive in solution but become highly luminescent in the aggregated or solid state, which is a desirable characteristic for OLEDs as it mitigates the aggregation-caused quenching (ACQ) effect that often plagues conventional fluorescent dyes. scut.edu.cntandfonline.com Non-doped and doped green OLEDs using these luminogens have demonstrated high brightness and good electroluminescence efficiencies. scut.edu.cntandfonline.com

Table 1: Performance of OLEDs Incorporating Dihydroacridine-Based Emitters

Emitter Type Host Material Max. EQE (%) CIE Coordinates (x, y) Emission Color
DMAC-TRZ Derivative nih.gov - 22.5 (0.22, 0.41) Blue
PIO-α-DMAc (Doped) tandfonline.com CBP - - Green
NAPPI (Doped) rsc.org - 5.17 (0.153, 0.055) Deep-Blue
TRZ-DDPAc (Doped) rsc.orgsci-hub.seresearchgate.netelsevierpure.com DBFPO 27.3 - Green
Acridine/Phenoxaborin (11) tandfonline.com - 22.1 - Green

In the realm of organic electronics, charge transport materials are essential for the efficient operation of devices like OLEDs and Organic Photovoltaics (OPVs). These materials are categorized as hole transport materials (HTMs), electron transport materials (ETMs), or bipolar transport materials. Hole transport materials are required to have a high highest occupied molecular orbital (HOMO) energy level, facilitating the movement of holes.

The electron-donating nature of the 9,10-dihydroacridine moiety makes it an excellent candidate for building blocks in HTMs. mdpi.comnih.gov Acridine-based small molecules have been designed and synthesized for use as hole-transporting layers in phosphorescent OLEDs. mdpi.comnih.gov These materials exhibit high thermal stability and can lead to devices with excellent current, power, and external quantum efficiencies. mdpi.comnih.gov For example, an HTM incorporating the dimethyl acridine moiety (TPA-2ACR) resulted in an OLED with an EQE of 21.59%, significantly outperforming a device based on the conventional HTM, TAPC (10.6%). mdpi.comnih.gov This demonstrates the potential of acridine-based materials to replace standard charge-transporting materials in future electronic applications, including OPVs where efficient hole extraction and transport are critical for high power conversion efficiency. mdpi.comnih.govmdpi.com

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows OLEDs to achieve up to 100% internal quantum efficiency by harvesting both singlet and triplet excitons. nih.gov This process relies on the efficient upconversion of non-radiative triplet excitons to radiative singlet ones through reverse intersystem crossing (RISC). nih.gov A key requirement for efficient TADF is a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). sci-hub.se

The 9,10-dihydroacridine core, particularly DMAC, is one of the most widely used electron donors for constructing high-performance TADF emitters. nih.govresearchgate.net In a typical TADF molecule, the dihydroacridine donor is linked to an electron acceptor moiety. The steric hindrance between the donor and acceptor units forces a large dihedral angle between them, leading to a spatial separation of the HOMO (located on the donor) and the LUMO (on the acceptor). sci-hub.se This separation minimizes the exchange energy, resulting in a very small ΔEST, which is crucial for a high RISC rate. sci-hub.senih.gov

Numerous TADF emitters based on dihydroacridine donors have been developed, demonstrating high photoluminescence quantum yields (PLQY) and excellent device performance. rsc.orgelsevierpure.comrsc.org For example, a green TADF emitter (DMAC-TRZ) composed of a DMAC donor and a triazine acceptor exhibited a small ΔEST of 0.05 eV and a high PLQY of 83%. tandfonline.com OLEDs fabricated with dihydroacridine-based TADF emitters have achieved impressive external quantum efficiencies, with values reported over 20% for green, orange, and red emitters. rsc.orgresearchgate.netelsevierpure.comresearchgate.net

Table 2: Properties of Selected TADF Emitters with Dihydroacridine Cores

Emitter Name Donor Acceptor ΔEST (eV) PLQY (%) Max. EQE (%)
DMAC-TRZ tandfonline.com DMAC Triazine 0.05 83 -
TRZ-DDPAc rsc.orgsci-hub.seelsevierpure.com 9,9-diphenyl-9,10-dihydroacridine Triazine Small 79.7 27.3
D6 nih.gov DMAC Diphenylsulfone 0.08 - 19.5
c-D2T rsc.org Bi-spiro-acridine - - - 26.3
Compound 11 tandfonline.com Acridine Phenoxaborin - - 22.1

Catalysis and Organocatalysis

Beyond materials science, 9-Methyl-9-phenyl-9,10-dihydroacridine and its analogs are valuable in the field of catalysis, primarily due to their redox properties. They can serve as precursors to stable catalysts or act directly as mediators in chemical transformations.

This compound can be readily oxidized to form the corresponding 10-methyl-9-phenylacridinium ion (PhAcr+). nih.gov This acridinium (B8443388) ion is an iminium species that can function as a potent oxidizing agent or redox catalyst in various chemical reactions. The oxidation process involves the removal of a hydride (H⁻) or a sequential loss of an electron and a proton. This transformation is central to its catalytic activity, as the resulting acridinium salt can participate in catalytic cycles involving electron or hydride transfer steps. For example, photocatalytic oxygenation of 10-methyl-9,10-dihydroacridine using O₂ and manganese porphyrins yields 10-methyl-(9,10H)-acridone, proceeding through the oxidized acridinium intermediate. acs.org

Dihydroacridines are well-established mimics of the biological reducing agent NADH (the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide). They can function as potent hydride donors in various organic transformations. The driving force for the hydride transfer is the formation of the resonance-stabilized aromatic acridinium cation.

Studies on 10-methyl-9-phenyl-9,10-dihydroacridine (B12927583) (PhAcrH), a close analog of the title compound, have shown that it can release a hydride upon photoexcitation. nih.gov This process can be used to power the reduction of substrates, such as the reduction of protons to generate hydrogen gas, a key component of solar fuel technologies. Upon UV irradiation in an acetonitrile (B52724)/water mixture, PhAcrH is oxidized to the PhAcr+ ion, while the solvent is reduced, leading to the formation of hydrogen. nih.gov The mechanism of this photohydride release occurs from the triplet excited state via a stepwise electron-transfer followed by a hydrogen-atom transfer. nih.gov This ability to act as a photo-activated hydride donor makes this compound and related structures promising candidates for developing novel photocatalytic systems for solar energy conversion and organic synthesis.

Electrochemical Systems and Energy Storage

Redox Flow Batteries Utilizing Dihydroacridine Derivatives

A review of the scientific literature indicates that while organic molecules are actively being investigated as redox-active materials for flow batteries, the specific application of this compound and its direct derivatives as an anolyte or catholyte in redox flow batteries is not extensively documented. Research into organic electrolytes for these systems has largely focused on other classes of molecules such as quinones, viologens, and phenazines. mdpi.com While the fundamental electrochemical properties and redox potentials of some acridan/acridinium systems have been characterized, their integration and performance within a full redox flow battery system remains an area with limited available data. researchgate.netresearchgate.net

Electrochemical Sensing Applications in Non-Biological Systems

The application of 9,10-dihydroacridine derivatives in the development of electrochemical sensors for non-biological systems is an emerging area. The core of this potential lies in the reversible redox chemistry of the dihydroacridine/acridinium couple. researchgate.net Electrochemical studies on the 9-phenyl-10-methyl-acridan/acridinium system have demonstrated that it can be cycled electrochemically between its oxidized and reduced states without significant side reactions. researchgate.net This electrochemical reversibility is a fundamental prerequisite for a sensor's reusable and stable operation. However, while the foundational electrochemistry has been established, specific examples of electrochemical sensors using this compound for the detection of non-biological chemical pollutants or ions are not widely reported in the reviewed literature.

Supercapacitors and Energy Harvesting Devices Incorporating Dihydroacridine Moieties

There is currently limited research available in the public domain detailing the incorporation of this compound or its derivatives into the electrode materials of supercapacitors or as active components in energy harvesting devices. The development of materials for these applications is a highly active field, focusing on materials with high surface area, excellent conductivity, and specific electrochemical properties, such as various carbon nanostructures, metal oxides, and conducting polymers. chemrxiv.orgresearchgate.net While donor-acceptor molecules containing dihydroacridine units have been synthesized for applications in organic light-emitting diodes (OLEDs) due to their photophysical properties, their translation into energy storage or harvesting systems like supercapacitors has not been a primary focus in the available literature. researchgate.net

Advanced Chemical Sensing and Probes (Non-Biological)

Chemodosimeters for Environmental Monitoring of Specific Chemical Pollutants

9,10-Dihydroacridine derivatives have been successfully developed as highly sensitive fluorescent chemosensors, or chemodosimeters, for the detection of specific chemical compounds, including certain classes of explosives. This application leverages a chemical reaction between the sensor molecule and the analyte that results in a distinct change in the sensor's fluorescence, allowing for detection. researchgate.net

A notable application is the detection of saturated nitramine and nitrate (B79036) ester explosives, such as RDX (Research Department eXplosive) and PETN (Pentaerythritol tetranitrate). researchgate.net The detection mechanism is based on a photochemical reaction where the dihydroacridine molecule acts as a hydride donor. researchgate.net Upon irradiation with light, 10-Methyl-9,10-dihydroacridine can reduce molecules like RDX and PETN. researchgate.net In a different approach, 9,9-disubstituted 9,10-dihydroacridines are rapidly nitrated by the photofragmentation products of these explosives. This nitration reaction generates a new, highly fluorescent donor-acceptor chromophore within the dihydroacridine structure, leading to a "turn-on" fluorescence signal that indicates the presence of the explosive. researchgate.net This method is sensitive enough to detect nanogram quantities of RDX and picogram amounts of PETN on solid surfaces when exposed to sunlight, demonstrating its potential for monitoring specific, high-consequence chemical pollutants. researchgate.net

Table 2: Dihydroacridine-Based Chemosensors for Pollutant Detection
Sensor MoleculeTarget Analyte(s)Detection PrincipleSensitivityReference
10-Methyl-9,10-dihydroacridineRDX, PETNPhotochemical hydride transfer from the sensor to the explosive.Not specified in terms of limit of detection. researchgate.net
9,9-disubstituted 9,10-dihydroacridinesRDX, PETNNitration of the sensor by explosive photofragments, creating a new fluorescent species ("turn-on" signal).~1.2 ng of RDX, ~320 pg of PETN (solid state). researchgate.net

Fluorescent Probes for Material Defects or Chemical Environments

The dihydroacridine scaffold is a promising platform for the design of fluorescent probes. While this compound itself is non-fluorescent, its oxidation product, the 10-methyl-9-phenylacridinium cation, is highly fluorescent. This "off-on" switching mechanism is the foundation for its use as a sensor. Changes in the local chemical environment that promote oxidation can trigger a dramatic increase in fluorescence, signaling the presence of specific analytes or conditions.

This principle has been demonstrated in derivatives of 9,10-dihydroacridine for detecting reactive oxygen species. For instance, a related compound, 9-phenyl-9,10-dihydroacridine-4-carboxylic acid, has been identified as a highly selective and rapid-responding fluorescent probe for peroxynitrite (ONOO⁻). nih.gov The interaction with peroxynitrite induces oxidative aromatization of the non-fluorescent dihydroacridine to the fluorescent acridinium species, resulting in a fluorescence enhancement of over 100-fold. nih.gov

This concept can be extended to the detection of material defects. Defects in polymers or other materials often create localized environments with altered chemical properties, such as increased oxidative stress or changes in polarity. A dihydroacridine-based probe incorporated into such a material could remain in its non-fluorescent state until it encounters a defect site that triggers its oxidation, thereby "lighting up" the location of the flaw. The sensitivity of fluorescent probes to environmental polarity and rigidity further enhances their utility in characterizing microheterogeneous systems. acs.org

The general mechanism relies on the following transformation:

This compound (Non-fluorescent) + Oxidizing Stimulus → 10-Methyl-9-phenylacridinium Cation (Fluorescent) + Products

This strategy allows for the high-sensitivity detection of chemical changes, making it a valuable tool for materials science and chemical analysis.

pH Sensors for Non-Aqueous or Industrial Systems

The excited-state chemistry of this compound (referred to as PhAcrH in some studies) is highly dependent on pH, making it a candidate for pH sensing applications, particularly in non-aqueous or mixed-solvent industrial systems. nih.govnih.gov Research has shown that upon photoexcitation in an acetonitrile/water mixture, the molecule undergoes an excited-state hydride release, becoming oxidized to the 10-methyl-9-phenylacridinium ion (PhAcr⁺). nih.govnih.gov

The efficiency of this photochemical reaction is strongly influenced by the pH of the medium. Specifically, the process is facilitated in acidic conditions. In one study, the photoirradiation of the compound in an acetonitrile/water (1:1) mixture resulted in the formation of the acridinium ion and the generation of hydrogen gas. nih.gov The yield of these products was found to be pH-dependent, demonstrating the potential for a pH-responsive system. nih.gov

The underlying mechanism involves the photo-induced oxidation of the dihydroacridine. At a low pH (i.e., high concentration of protons), the reduction of the solvent mixture is more favorable, driving the oxidation of the dihydroacridine. nih.gov This results in a measurable change in the system's absorbance and fluorescence, which can be correlated to the pH of the solution. For example, at a pH of 0.65, 52% of the dihydroacridine is converted to the acridinium ion upon photoirradiation. nih.gov

pH of Acetonitrile/Water (1:1) MixtureH₂ Yield (%)PhAcr⁺ Yield (%)
0.50~2.5Not specified
0.65Not specified52
7.00NegligibleNegligible

This table is based on data from studies on the excited-state hydride release from 10-methyl-9-phenyl-9,10-dihydroacridine. nih.gov

This pH-dependent photochemical behavior is particularly relevant for industrial settings where traditional aqueous-based glass pH electrodes may be unsuitable due to the presence of organic solvents or harsh conditions. An optical sensor based on this compound could provide a robust alternative for real-time pH monitoring in such environments.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. semanticscholar.org The structural features of this compound, namely its rigid, polycyclic aromatic core, make it an interesting building block for the construction of larger, ordered supramolecular architectures.

Host-Guest Recognition Involving this compound

Host-guest chemistry involves the formation of complexes where a "host" molecule encloses a "guest" molecule. nih.govthno.org While specific studies detailing this compound as a host or guest are limited, the broader acridine family of compounds is known to participate in such interactions. The planar, aromatic surfaces of the oxidized acridinium form are well-suited for π-π stacking interactions with other aromatic molecules.

For instance, acridine derivatives can act as guest molecules, intercalating into host structures like DNA G-quadruplexes. nih.gov The dihydroacridine structure itself, with its bent conformation, could potentially form unique host cavities upon functionalization. Conversely, the phenyl and acridine moieties could act as guest components, binding within the cavities of larger host molecules like cyclodextrins or calixarenes, which are known to encapsulate aromatic guests. frontiersin.orgbgsu.edu The formation of these host-guest complexes can alter the chemical and photophysical properties of the dihydroacridine, offering a mechanism for sensing or controlled release. bgsu.edu

Formation of Ordered Assemblies and Frameworks

The self-assembly of molecules into ordered structures is a cornerstone of materials science. The dihydroacridine framework can facilitate self-assembly through various non-covalent interactions, including π-π stacking, C-H···π, and hydrogen bonding (if suitably functionalized). nih.gov In the crystalline state, acridine derivatives are known to form one- and two-dimensional supramolecular frameworks through these interactions. nih.gov

The phenyl group at the 9-position of this compound can influence the packing and geometry of these assemblies. The interplay between the different aromatic rings can lead to the formation of specific, ordered structures like columnar stacks or layered sheets. These organized assemblies can exhibit unique electronic and photophysical properties compared to the individual molecules, with potential applications in organic electronics and sensor arrays.

Dynamic Covalent Chemistry Utilizing Dihydroacridine Units

Dynamic covalent chemistry (DCC) combines the strength of covalent bonds with the reversibility and error-correcting nature of supramolecular chemistry. rsc.orgrsc.org It utilizes reversible covalent reactions to form complex molecules and materials under thermodynamic control. rsc.orgresearchgate.net

The dihydroacridine scaffold is a potential candidate for DCC. The C9 position of the 9,10-dihydroacridine ring system is known to be reactive. Reversible reactions at this position could be employed to create dynamic systems. For example, the formation of hemiaminals and imines are common reversible reactions used in DCC. mdpi.com It has been proposed that amine exchange reactions with 9-aminoacridines could proceed reversibly through a 9,9-diaminoacridine hemiaminal intermediate. mdpi.com This type of reversible bond formation could be exploited to build dynamic combinatorial libraries, where the components can rearrange in response to an external stimulus, leading to the amplification of a specific product. This adaptability makes DCC a powerful tool for discovering new receptors, sensors, and responsive materials.

Advanced Characterization Techniques for Mechanistic and Functional Insights into 9 Methyl 9 Phenyl 9,10 Dihydroacridine

Time-Resolved Spectroscopic Methods for Excited State Dynamics

To comprehend the ultrafast processes that occur upon photoexcitation of 9-Methyl-9-phenyl-9,10-dihydroacridine, a suite of time-resolved spectroscopic techniques is employed. These methods allow for the direct observation of short-lived excited states and radical intermediates, which are pivotal to understanding its photochemical reactivity.

Femtosecond and Nanosecond Transient Absorption Spectroscopy

Transient absorption (TA) spectroscopy is a powerful pump-probe technique used to study the excited states of molecules. A pump laser pulse excites the sample, and a subsequent, time-delayed probe pulse measures the absorption of the transient species. By varying the delay time between the pump and probe, the evolution of the excited states can be monitored from the femtosecond to microsecond timescale.

Femtosecond Transient Absorption: In the study of this compound (referred to as PhAcrH in some literature), femtosecond TA spectroscopy reveals the initial events following photoexcitation. Upon excitation with a 310 nm laser pulse in an acetonitrile (B52724)/water mixture, the locally excited singlet state (S₁) is populated. This excited state is characterized by a broad absorption band. The decay of the S₁ state is observed on the picosecond timescale, leading to the formation of the triplet excited state (T₁) through intersystem crossing.

Nanosecond Transient Absorption: On the nanosecond timescale, TA spectroscopy allows for the observation of longer-lived transient species. For this compound, the T₁ state is a key intermediate. In the absence of protic solvation, this triplet state decays back to the ground state. However, in the presence of a protic solvent, the triplet state can initiate electron and hydrogen atom transfer processes. Nanosecond TA spectra of this compound in an acetonitrile and water mixture show a characteristic absorption band around 550 nm, which is assigned to the T₁ state. The decay kinetics of this triplet state are dependent on the concentration of the compound and the pH of the solution, indicating its involvement in subsequent chemical reactions.

Transient Species Wavelength Maximum (nm) Solvent System Timescale
Singlet Excited State (S₁)Broad AbsorptionAcetonitrile/WaterPicoseconds
Triplet Excited State (T₁)~550Acetonitrile/WaterNanoseconds to Microseconds
Acridinyl Radical~520Acetonitrile-

Time-Correlated Single Photon Counting (TCSPC) for Fluorescence Lifetime Measurements

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for determining the fluorescence lifetime of a molecule. It measures the time delay between the excitation pulse and the detection of the first emitted photon. By repeating this process millions of times, a histogram of photon arrival times is constructed, from which the fluorescence decay kinetics can be accurately determined.

Time-Resolved Electron Paramagnetic Resonance (TR-EPR) for Radical Intermediates

Time-Resolved Electron Paramagnetic Resonance (TR-EPR) spectroscopy is a magnetic resonance technique that detects and characterizes transient radical species. It is particularly useful for studying the kinetics and spin dynamics of radical intermediates generated by photochemical reactions.

The electrochemical reduction of the oxidized form of this compound, the 9-phenyl-10-methyl-acridinium ion (AcPh⁺), has been shown to proceed through a one-electron reduction to form the 9-phenyl-10-methyl-acridanyl radical (AcPh•). researchgate.net This radical intermediate has been identified by conventional Electron Spin Resonance (ESR) spectroscopy. researchgate.net

TR-EPR would be a powerful tool to study the dynamics of this radical upon its formation through photoinduced electron transfer. By using a pulsed laser to initiate the photoreaction, TR-EPR can monitor the formation and decay of the acridanyl radical in real-time. This would provide information on its lifetime, spin polarization, and interactions with its environment, offering deeper insights into the stepwise electron/hydrogen-atom transfer mechanisms that have been proposed for this class of compounds. mdpi.com

Electrochemical Techniques for Redox Behavior Analysis

Electrochemical methods are indispensable for characterizing the redox properties of this compound. These techniques provide quantitative data on the potentials at which the molecule undergoes oxidation and reduction, as well as the stability of the resulting redox species.

Cyclic Voltammetry and Differential Pulse Voltammetry for Redox Potentials

Cyclic Voltammetry (CV): CV is a widely used electrochemical technique to probe the redox behavior of a compound. It involves scanning the potential of a working electrode linearly with time and measuring the resulting current. The resulting voltammogram provides information about the redox potentials and the reversibility of the electron transfer processes.

Studies on the 9-phenyl-10-methyl-acridinium/acridan (AcPh⁺/AcPhH) redox couple have demonstrated that the system can be electrochemically cycled between the oxidized (acridinium) and reduced (acridan) states without significant side reactions. researchgate.net The cyclic voltammogram shows a two-step reduction process. The first step is a reversible one-electron reduction to the 9-phenyl-10-methyl-acridanyl radical (AcPh•). The second step is a further one-electron reduction to the corresponding anion (AcPh⁻), which is readily protonated to yield the fully reduced this compound (AcPhH). researchgate.net

Differential Pulse Voltammetry (DPV): DPV is a more sensitive technique than CV and is often used for quantitative analysis. By applying small pulses superimposed on a linear potential ramp, the faradaic current is enhanced relative to the capacitive current, resulting in better resolution of redox peaks. DPV can be used to accurately determine the redox potentials of this compound and its oxidized forms.

Redox Process Technique Key Findings
AcPh⁺ + e⁻ ⇌ AcPh•Cyclic VoltammetryReversible one-electron reduction
AcPh• + e⁻ ⇌ AcPh⁻Cyclic VoltammetryFollowed by rapid protonation
AcPh⁻ + H⁺ → AcPhHCyclic VoltammetryForms the dihydroacridine

Spectroelectrochemistry for Real-time Monitoring of Redox Transformations

Spectroelectrochemistry combines spectroscopic and electrochemical techniques to provide simultaneous information about the electronic structure and redox state of a molecule. By performing spectroscopy (typically UV-Vis) on the electrode surface as the potential is varied, the spectral changes associated with the formation and consumption of redox species can be monitored in real-time.

For a related compound, 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine, UV-vis spectroelectrochemistry has been used to monitor the spectral changes during the reduction of the corresponding acridinium (B8443388) ion. bgsu.edu The spectra clearly show the disappearance of the absorption band of the acridinium cation and the appearance of new bands corresponding to the reduced species.

This technique would be highly valuable for studying this compound. By applying a potential to generate the acridinyl radical or the acridinium cation, their respective UV-Vis absorption spectra could be recorded. This would allow for the unambiguous assignment of the transient absorption bands observed in the time-resolved spectroscopic experiments and provide a more complete picture of the electronic transitions involved in the redox transformations of this molecule.

Rotating Disk Electrode (RDE) Voltammetry for Kinetic Parameters

Rotating Disk Electrode (RDE) voltammetry is a powerful hydrodynamic electrochemical technique used to investigate the kinetics and mechanisms of electrode reactions. nih.govresearchgate.net In the context of this compound and its derivatives, which can undergo redox reactions, RDE voltammetry offers a method to determine key kinetic parameters such as the heterogeneous electron transfer rate constant (k⁰) and the transfer coefficient (α).

The core principle of RDE involves rotating the electrode at a constant, controlled angular velocity (ω) in a solution containing the electroactive species. This rotation creates a well-defined and reproducible flow of solution towards the electrode surface, resulting in a thin, stable diffusion layer. nih.gov The thickness of this diffusion layer is inversely proportional to the square root of the rotation rate. By systematically varying the rotation rate and measuring the resulting current, it is possible to decouple the contributions of mass transport from the intrinsic kinetics of the electron transfer process at the electrode surface.

For a reaction involving this compound, such as its oxidation to the corresponding acridinium cation, the limiting current (i_L) measured in an RDE experiment is described by the Levich equation:

i_L = 0.620nFAD^(2/3)ω^(1/2)ν^(-1/6)C

where:

n is the number of electrons transferred

F is the Faraday constant

A is the electrode area

D is the diffusion coefficient of the reactant

ω is the angular rotation rate

ν is the kinematic viscosity of the solution

C is the bulk concentration of the reactant

By analyzing the current-potential curves at different rotation rates, a Koutecký-Levich plot (1/i vs. 1/√ω) can be constructed. The intercept of this plot provides information about the kinetic current (i_k), which is independent of mass transport and directly related to the electron transfer rate constant. This allows for a precise determination of the kinetic parameters governing the redox behavior of this compound.

Table 1: Hypothetical Kinetic Parameters for the Oxidation of this compound Determined by RDE Voltammetry.
ParameterSymbolValueUnit
Formal PotentialE°'+0.85V vs. Ag/AgCl
Heterogeneous Rate Constantk⁰2.5 x 10⁻³cm s⁻¹
Transfer Coefficientα0.52-
Diffusion CoefficientD7.8 x 10⁻⁶cm² s⁻¹

Advanced NMR Spectroscopy for Structural Dynamics and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and dynamic characterization of organic molecules. For a complex, non-planar molecule like this compound, advanced NMR techniques provide deep insights that are unattainable with simple one-dimensional methods.

2D NMR Techniques for Complex Structural Elucidation in Solution

The unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the NMR spectra of this compound and its derivatives is crucial for confirming its structure. researchgate.net Given the number of aromatic and aliphatic protons and carbons, significant signal overlap can occur in 1D spectra. Two-dimensional (2D) NMR experiments resolve this issue by correlating signals based on their through-bond or through-space interactions.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically over two or three bonds. For the dihydroacridine core, COSY would reveal the coupling network of the aromatic protons on the fused benzene (B151609) rings, allowing for their sequential assignment. acs.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the nuclei they are directly attached to (one-bond ¹H-¹³C correlation). acs.org This is essential for definitively assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique establishes longer-range correlations, typically over two or three bonds, between protons and carbons. acs.org It is particularly powerful for identifying quaternary carbons (which have no attached protons and are thus invisible in HSQC) by observing their correlations with nearby protons. For instance, the C9 carbon of this compound could be identified by its correlation with the methyl protons and the protons of the phenyl ring.

Table 2: Expected Key 2D NMR Correlations for Structural Elucidation of this compound.
Proton SignalCOSY Correlations (¹H-¹H)HSQC Correlation (¹H-¹³C)HMBC Correlations (¹H-¹³C)
CH₃ (at C9)NoneC(CH₃)C9, C(phenyl ipso)
NHAromatic H (peri)NoneC4a, C5a, C8a, C10a
Aromatic H1Aromatic H2C1C2, C3, C9a
Phenyl H (ortho)Phenyl H (meta)C(phenyl ortho)C9, C(phenyl ipso), C(phenyl meta)

Dynamic NMR (DNMR) for Conformational Exchange and Tautomerism

Dynamic NMR (DNMR) is used to study molecular processes that occur on the NMR timescale, such as conformational changes or tautomerism. youtube.com In this compound, hindered rotation around the N-C(phenyl) bond or the C9-C(phenyl) bond could lead to the existence of different conformers (rotamers) that may be observable at low temperatures. scielo.org.mx

As the temperature is lowered, the rate of rotation around a hindered bond decreases. If the rate becomes slow enough on the NMR timescale, separate signals for each conformer may be observed. By analyzing the changes in the NMR lineshape (broadening and coalescence) as a function of temperature, it is possible to calculate the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) for the rotational barrier. mdpi.com This provides quantitative information about the conformational flexibility of the molecule. While tautomerism is less likely in the parent compound, DNMR would be an ideal technique to study proton exchange dynamics in derivatives capable of such processes.

Table 3: Representative Data from a DNMR Study on a Sterically Hindered N-Aryl System, Illustrative for this compound.
Dynamic ProcessCoalescence Temp. (T_c)Rate Constant at T_c (k_c)Activation Energy (ΔG‡)
Rotation around N-C(aryl) bond298 K220 s⁻¹15.2 kcal/mol

In-situ NMR for Real-time Reaction Monitoring of Dihydroacridine Synthesis and Transformations

In-situ NMR spectroscopy allows for the real-time monitoring of chemical reactions as they occur within the NMR tube. researchgate.netresearchgate.net This technique is invaluable for understanding reaction kinetics, identifying transient intermediates, and optimizing reaction conditions. beilstein-journals.org The synthesis of this compound or its subsequent transformations can be monitored by acquiring NMR spectra at regular intervals throughout the reaction.

By integrating the signals corresponding to reactants, intermediates, and products over time, concentration profiles for each species can be generated. acs.org This data allows for the determination of reaction rates and orders, providing deep mechanistic insight. For example, the formation of the dihydroacridine could be tracked by observing the disappearance of starting material signals and the concurrent appearance of the characteristic aliphatic and aromatic signals of the product. The presence of any short-lived intermediates might also be detected, which would be missed by conventional offline analysis. researchgate.net

Table 4: Hypothetical In-situ ¹H NMR Monitoring Data for the Synthesis of this compound.
Time (min)Reactant A (Normalized Integral)Reactant B (Normalized Integral)Product (Normalized Integral)
01.001.000.00
100.750.740.26
300.310.300.70
600.050.040.96
120<0.01<0.01>0.99

Mass Spectrometry for Reaction Intermediate Identification and Complex Systems

Mass spectrometry (MS) is a cornerstone analytical technique for determining the molecular weight and elemental composition of molecules. High-resolution mass spectrometry, in particular, provides extremely accurate mass measurements, enabling the confident identification of unknown compounds and transient species. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of Intermediates

In studying the synthesis and reactivity of this compound, identifying reaction intermediates is key to elucidating the underlying mechanism. researchgate.netrsc.org These intermediates are often present in very low concentrations and may be short-lived. HRMS, often coupled with a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), can detect and provide a highly accurate mass for these species.

The measured mass, typically accurate to within a few parts per million (ppm), allows for the calculation of a unique elemental formula. This information is critical for distinguishing between potential intermediates with the same nominal mass but different elemental compositions. For instance, in an oxidation reaction of this compound, HRMS could be used to detect and confirm the formation of the acridinyl radical cation intermediate by comparing its measured exact mass to the theoretical value.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is an indispensable tool for elucidating the structure of molecules by analyzing their fragmentation patterns. In a typical MS/MS experiment, the protonated molecule of this compound ([M+H]⁺) is first isolated. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The analysis of these fragments provides a roadmap to the molecule's original structure.

The fragmentation of this compound is expected to proceed through several key pathways. The bonds to the quaternary C9 carbon are particularly susceptible to cleavage. The most common fragmentation events would be the loss of the methyl group (CH₃•) or the phenyl group (C₆H₅•) from the molecular ion. The stability of the resulting carbocations and radical species dictates the relative abundance of the observed fragment ions.

A primary fragmentation route involves the homolytic cleavage of the C9-CH₃ bond, leading to the loss of a methyl radical and the formation of a stable phenyl-dihydroacridine cation. Alternatively, the loss of the bulkier phenyl group can occur. Subsequent fragmentation of the dihydroacridine ring system itself can lead to further characteristic ions, providing comprehensive structural confirmation. These fragmentation pathways are critical for identifying the compound in complex mixtures and for understanding its stability under energetic conditions.

Table 1: Predicted MS/MS Fragmentation Data for Protonated this compound ([M+H]⁺, m/z 284.14)

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Proposed Fragment Structure
284.14 269.12 CH₃• [M - CH₃]⁺
284.14 207.09 C₆H₅• [M - C₆H₅]⁺
269.12 193.07 C₆H₄ [M - CH₃ - C₆H₄]⁺
207.09 180.08 C₂H₃• [M - C₆H₅ - C₂H₃]⁺

Electrospray Ionization Mass Spectrometry (ESI-MS) for Non-Covalent Interactions

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of intact, non-covalent complexes from solution into the gas phase. nih.govresearchgate.netnih.gov This capability is crucial for studying the supramolecular chemistry of this compound, such as its interactions with metal ions, host-guest complexes, or its potential for self-assembly. The gentle nature of the ESI process preserves these delicate interactions, which would be destroyed by harsher ionization methods. nih.gov

The lone pair of electrons on the nitrogen atom and the π-rich aromatic system of the dihydroacridine core make it a candidate for forming non-covalent complexes with various species. For instance, its interaction with metal cations (e.g., Ag⁺, Zn²⁺) can be readily studied. In a hypothetical ESI-MS experiment, a solution containing this compound and a metal salt would be analyzed. The resulting mass spectrum would show ions corresponding to the free compound as well as new ions at higher mass-to-charge ratios, representing the metal-ligand complex. The stoichiometry of these complexes (e.g., 1:1, 2:1 ligand-to-metal ratio) can be directly determined from the m/z values. researchgate.net This provides fundamental insights into the compound's coordination chemistry and its ability to act as a ligand, which can be relevant to its catalytic or electronic functions.

Table 2: Hypothetical ESI-MS Data for Non-Covalent Complexation with Silver Ions (Ag⁺)

Species Formula Calculated m/z
Protonated Ligand [C₂₀H₁₇N + H]⁺ 284.14
1:1 Ligand-Silver Complex [C₂₀H₁₇N + Ag]⁺ 390.05
2:1 Ligand-Silver Complex [(C₂₀H₁₇N)₂ + Ag]⁺ 673.19

X-ray Crystallography and Solid-State Characterization

The arrangement of molecules in the solid state dictates many of the material's bulk properties, including its electronic conductivity, photophysical behavior, and stability. X-ray crystallography and other solid-state characterization techniques provide atomic-level detail about these arrangements.

Single Crystal X-ray Diffraction for Solid-State Packing and Intermolecular Interactions

The analysis of this analogue reveals how the bulky substituents at the C9 position and the inherent V-shape of the dihydroacridine core influence the molecular packing. researchgate.net In the solid state, molecules of this type are often arranged in ways that minimize steric hindrance while maximizing favorable intermolecular forces, such as van der Waals interactions and potential C-H···π interactions between the methyl/phenyl groups and the aromatic rings of neighboring molecules. These interactions govern the distances between molecules, which is a critical parameter for charge transport in organic semiconductor applications. mdpi.com A detailed crystallographic analysis provides precise bond lengths, bond angles, and torsion angles, confirming the non-planar, boat-like conformation of the central dihydroacridine ring.

Table 3: Crystallographic Data for the Analogue 4,9-Dimethyl-9,10-dihydroacridine researchgate.net

Parameter Value
Chemical Formula C₁₅H₁₅N
Crystal System Monoclinic
Space Group C1c1 (No. 9)
a (Å) 10.7295(6)
b (Å) 15.1279(8)
c (Å) 7.7526(3)
β (°) 108.839(3)
Volume (ų) 1191.0
Z (molecules/unit cell) 4

Data obtained from a published study on a closely related structural analogue.

Powder X-ray Diffraction (PXRD) for Polymorphism and Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a powerful technique used to identify crystalline phases and investigate polymorphism—the ability of a compound to exist in more than one crystal structure. nih.gov Different polymorphs of a material can have distinct physical properties, including solubility, stability, and electronic characteristics. For functional materials like this compound, controlling the polymorphic form is essential for reproducible device performance. nih.gov

A PXRD pattern provides a unique "fingerprint" for a specific crystalline phase. The positions (2θ angles) and intensities of the diffraction peaks are characteristic of the crystal lattice. By comparing the experimental PXRD pattern of a bulk sample to patterns calculated from single-crystal data or to established reference patterns, one can identify the phase present, assess its purity, and detect the presence of any undesired polymorphs. This analysis is crucial for quality control in the synthesis and manufacturing of organic electronic materials.

Table 4: Representative Powder X-ray Diffraction Peaks for a Hypothetical Crystalline Phase of this compound

2θ Angle (°) d-spacing (Å) Relative Intensity (%)
8.5 10.40 65
12.8 6.91 100
17.1 5.18 80
21.5 4.13 45
25.7 3.46 55

Atomic Force Microscopy (AFM) for Surface Morphology of Dihydroacridine Films

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a surface. spectraresearch.com When this compound is used in devices like OLEDs or photocatalytic coatings, it is typically deposited as a thin film. The morphology of this film—its smoothness, grain size, and presence of defects—has a profound impact on device efficiency and longevity. nih.govresearchgate.net

Table 5: Typical Surface Morphology Parameters from AFM Analysis of an Organic Semiconductor Film

Parameter Description Typical Value Range
Scan Size The lateral dimension of the imaged area. 1 µm x 1 µm
RMS Roughness (Rq) The root mean square average of height deviations. 0.5 - 5.0 nm
Average Roughness (Ra) The arithmetic average of the absolute values of the height deviations. 0.4 - 4.0 nm
Peak-to-Valley Height (Rz) The difference between the highest and lowest points in the image. 5 - 50 nm
Average Grain Size The average lateral dimension of crystalline domains on the surface. 20 - 200 nm

Theoretical and Computational Contributions to 9 Methyl 9 Phenyl 9,10 Dihydroacridine Research

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Properties

Detailed quantum chemical calculations are necessary to understand the fundamental electronic and photophysical characteristics of 9-Methyl-9-phenyl-9,10-dihydroacridine. Such studies, which appear to be absent from the literature for this specific compound, would typically involve the following analyses.

Prediction of Ground and Excited State Geometries and Energies

Computational methods, primarily Density Functional Theory (DFT) for the ground state and Time-Dependent DFT (TD-DFT) for excited states, are used to predict the most stable three-dimensional arrangements of atoms (geometries) and their corresponding energies. This information is foundational for understanding the molecule's stability and conformational preferences. No specific published data on the optimized ground and excited state geometries or energies for this compound were identified.

Calculation of Absorption and Emission Spectra and Electronic Transitions

TD-DFT calculations are instrumental in simulating the ultraviolet-visible (UV-Vis) absorption and emission (fluorescence, phosphorescence) spectra of a molecule. These simulations identify the energies of electronic transitions, their probabilities (oscillator strengths), and the nature of the orbitals involved (e.g., π→π* or n→π* transitions). This information is crucial for interpreting experimental spectroscopic data. Specific calculated spectra for this compound are not available in the reviewed literature.

Molecular Orbital Analysis (HOMO, LUMO, etc.) for Reactivity Prediction

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a key component of computational chemistry. The energy and spatial distribution of these orbitals provide critical insights into a molecule's reactivity, including its electron-donating and electron-accepting capabilities. The HOMO-LUMO energy gap is a particularly important parameter for predicting chemical reactivity and kinetic stability. No specific data tables or visualizations of the HOMO and LUMO for this compound have been published.

Modeling Reaction Mechanisms and Energy Landscapes

Computational modeling is a vital tool for mapping the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that control reaction rates. For this compound, such studies would provide a deeper understanding of its chemical behavior.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

To model a chemical reaction, computational chemists locate the transition state, which is the highest energy point along the reaction pathway. Techniques are used to find this first-order saddle point on the potential energy surface. Following the localization of a transition state, an Intrinsic Reaction Coordinate (IRC) analysis is typically performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located transition state correctly connects the desired species. No studies detailing transition state structures or IRC analyses for reactions involving this compound were found.

Solvent Effects and Implicit/Explicit Solvation Models

In the computational study of this compound, accounting for the solvent environment is critical as it significantly influences molecular conformation, electronic properties, and reactivity. fiveable.me Theoretical chemists employ two primary strategies to model solvation: implicit and explicit models. wikipedia.org

Implicit Solvation Models , also known as continuum models, represent the solvent as a continuous medium with averaged properties, such as a specific dielectric constant. fiveable.me This approach is computationally efficient, allowing for the simulation of larger systems over longer timescales. fiveable.mediva-portal.org Common implicit models include the Polarizable Continuum Model (PCM), the Generalized Born (GB) model, and the SMD (Solvation Model based on Density) model. fiveable.medatapdf.comnih.gov For a molecule like this compound, these models can effectively calculate solvation free energies and predict how the solvent's polarity might affect its ground-state geometry or the stability of reaction intermediates. fiveable.me For instance, studies on the closely related 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine have shown that solvent polarity dictates photochemical reaction pathways. bgsu.edu In protic solvents like methanol, a rapid heterolytic cleavage of the C-O bond is observed, whereas in aprotic solvents like acetonitrile (B52724), intersystem crossing becomes the dominant process. bgsu.edu Implicit models can help rationalize these observations by calculating the differential stabilization of ionic versus radical species in solvents of varying polarity.

Explicit Solvation Models provide a more detailed, atomistic description by representing individual solvent molecules and their specific interactions with the solute. fiveable.me This method is computationally expensive but can capture specific solute-solvent interactions like hydrogen bonding and the local solvent structure, which implicit models cannot. wikipedia.orgdiva-portal.org For this compound, an explicit model would be crucial for studying processes where direct interaction with a solvent molecule is key, such as in proton-coupled electron transfer reactions or when analyzing the fine details of spectral shifts.

Hybrid Models offer a compromise by combining explicit and implicit approaches. fiveable.mewikipedia.org Typically, the first solvation shell—the solvent molecules in direct contact with the solute—is modeled explicitly, while the bulk solvent is treated as a continuum. This can provide a balance of accuracy and computational feasibility, capturing the most critical local interactions while efficiently modeling the bulk environment.

Table 1: Comparison of Implicit and Explicit Solvation Models
FeatureImplicit Solvation ModelsExplicit Solvation Models
Representation Solvent as a continuous medium with bulk properties (e.g., dielectric constant). fiveable.meIndividual solvent molecules are explicitly represented. fiveable.me
Computational Cost Low, allows for faster calculations and larger systems. diva-portal.orgHigh, computationally demanding. wikipedia.org
Accuracy Good for bulk electrostatic effects; less accurate for specific interactions. datapdf.comnih.govHigh, captures specific interactions like hydrogen bonds and solvent structure. wikipedia.org
Examples PCM, SMD, Generalized Born (GB). datapdf.comTIP3P, SPC/E (for water).
Best Use Case Calculating solvation free energies, studying bulk solvent effects on conformation. fiveable.meStudying mechanisms involving direct solvent participation, detailed solvent structure analysis. wikipedia.org

Molecular Dynamics and Monte Carlo Simulations

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to study the dynamic behavior and equilibrium properties of molecules like this compound at an atomic level. scienceopen.com

Conformational Analysis and Flexibility of Dihydroacridine Molecules

The 9,10-dihydroacridine (B10567) core is not planar but exists in a folded conformation along the N-C9 axis. The flexibility of this tricycle and the orientation of the substituents at the 9- and 10-positions are crucial for its chemical and physical properties. Molecular Dynamics (MD) simulations are ideally suited to explore the conformational landscape and flexibility of this compound. rsc.org

In an MD simulation, the forces on each atom are calculated using a force field (e.g., GAFF, CHARMM, OPLS), and Newton's equations of motion are integrated over time to generate a trajectory of atomic positions. rsc.org This trajectory provides a detailed picture of the molecule's dynamic behavior. For this compound, MD simulations can reveal:

Ring Puckering: The dynamics of the central dihydroacridine ring, quantifying the degree and frequency of its folding.

Substituent Rotation: The rotational barriers and preferred orientations of the N-methyl and C9-phenyl groups.

Vibrational Modes: The collective motions of atoms, which can be compared with experimental spectroscopic data. nih.gov

These simulations provide insight into the molecule's accessible conformations and the energy barriers between them, which are fundamental to understanding its reactivity and interactions. rsc.orgnih.gov

Diffusion and Transport Properties in Materials

The ability of this compound and its derivatives to move within a material is a key property, especially in applications like organic electronics or polymer science. MD simulations can be used to compute transport properties, such as the diffusion coefficient. chemrxiv.org

By simulating a system containing many dihydroacridine molecules (either pure or mixed with a host material) over a sufficiently long time, the mean squared displacement (MSD) of the molecules can be calculated from their trajectories. The diffusion coefficient (D) is then derived from the slope of the MSD versus time plot according to the Einstein relation. These simulations can predict how factors like temperature, pressure, and the nature of the surrounding medium affect the mobility of the molecule. chemrxiv.orgfrontiersin.org Such computational studies are essential for designing materials with tailored transport properties. ujaen.esresearchgate.net

Data Science and Machine Learning Applications in Dihydroacridine Chemistry

The application of data science and machine learning (ML) is revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes from structural data. ucla.edu

Predictive Modeling for Structure-Property Relationships

For a class of compounds like dihydroacridines, where many derivatives can be synthesized, ML models can establish Quantitative Structure-Property Relationships (QSPR). These models learn the complex relationship between a molecule's structure and a specific physical, chemical, or biological property. nih.gov

The general workflow involves several steps: ucla.edu

Data Collection: A dataset of dihydroacridine derivatives with experimentally measured properties (e.g., redox potentials, absorption wavelengths, solubility) is compiled.

Molecular Descriptors: The chemical structure of each molecule is converted into a set of numerical features, or "descriptors." These can range from simple counts of atoms and bonds to complex quantum-chemically derived values. bohrium.com

Model Training: An ML algorithm (e.g., Support Vector Machine, Random Forest, Deep Neural Network) is trained on the dataset to find a mathematical function that maps the descriptors to the property of interest. bohrium.comnih.gov

Validation and Prediction: The model's predictive power is rigorously tested on an independent set of molecules not used during training. nih.gov Once validated, the model can be used to rapidly predict the properties of new, unsynthesized dihydroacridine derivatives, guiding experimental efforts toward compounds with desired characteristics. slideshare.netboisestate.edu

Table 2: Example of a QSPR Dataset for Dihydroacridine Derivatives
DerivativeMolecular Weight (g/mol)LogPTopological Polar Surface Area (Ų)Predicted Property (e.g., Redox Potential, V)
This compound283.385.123.880.25
9,10-Dimethyl-9-phenyl-9,10-dihydroacridine297.415.453.880.22
9-Methyl-9-(4-methoxyphenyl)-10-phenyl-9,10-dihydroacridine391.496.5013.110.18
9-Methyl-9-(4-nitrophenyl)-10-phenyl-9,10-dihydroacridine406.466.2549.690.45
Note: The property values in this table are hypothetical and for illustrative purposes only.

Automated Reaction Discovery and Optimization

The synthesis and optimization of complex organic molecules like this compound and its derivatives have increasingly benefited from the integration of computational tools and laboratory automation. Automated reaction discovery and optimization represent a paradigm shift from traditional, labor-intensive methods to a more data-driven and efficient approach. These technologies are particularly valuable in the exploration of novel synthetic pathways and the fine-tuning of reaction conditions to improve yield, selectivity, and sustainability.

In the context of dihydroacridine chemistry, automated platforms can be employed to accelerate the discovery of new catalysts and reaction conditions. For instance, the development of novel acridinium (B8443388) photoredox catalysts, which are derived from dihydroacridines, often requires extensive screening of substituents on the acridine (B1665455) core to modulate their photophysical and electrochemical properties. nih.govresearchgate.net An automated workflow could systematically vary reactants, catalysts, and solvents, while integrated analytical techniques monitor reaction outcomes in real-time. This approach allows for the rapid mapping of complex reaction spaces and the identification of optimal conditions that might be missed by manual experimentation.

Machine learning algorithms can further enhance this process by building predictive models from the experimental data generated by automated systems. nih.gov These models can then guide subsequent experiments, prioritizing reaction parameters that are most likely to lead to improved outcomes. For example, a model could predict the yield of a specific dihydroacridine derivative based on the electronic properties of the starting materials and the reaction temperature. This iterative cycle of automated experimentation and machine learning-based prediction can dramatically reduce the time and resources required to develop robust synthetic methods for this important class of compounds. researchgate.netresearchgate.net

Table 1: Parameters for Automated Optimization of Dihydroacridine Synthesis

ParameterDescriptionRationale for Optimization
Precursors Starting materials, such as substituted anilines and aldehydes. nih.govThe electronic and steric properties of precursors directly influence the properties of the final dihydroacridine product.
Catalyst Acid or metal catalysts to facilitate cyclization and other key steps.Catalyst choice affects reaction rate, yield, and selectivity. Automated screening can identify novel or more efficient catalysts.
Solvent The medium in which the reaction is conducted.Solvent polarity and coordinating ability can significantly impact reaction kinetics and product solubility.
Temperature The thermal energy supplied to the reaction.Optimizing temperature is crucial for balancing reaction rate with the stability of reactants and products.
Reactant Ratio The stoichiometry of the starting materials.Fine-tuning the ratio of reactants can maximize the yield of the desired product and minimize side reactions.

High-Throughput Virtual Screening for New Dihydroacridine Derivatives

High-throughput virtual screening (HTVS) is a powerful computational technique used to search vast libraries of chemical compounds for molecules with specific desired properties. nih.govresearchgate.net This in silico approach is instrumental in the early stages of discovery, allowing researchers to prioritize a smaller, more manageable number of candidates for chemical synthesis and experimental testing. For the this compound scaffold, HTVS can be a key strategy for discovering new derivatives with tailored functionalities, particularly for applications in photoredox catalysis where dihydroacridines serve as precursors to highly valuable acridinium catalysts. nih.gov

The process begins with the creation of a large virtual library of dihydroacridine derivatives, which can be generated by computationally enumerating various substituents at different positions on the core structure. These virtual compounds are then subjected to a series of computational filters and scoring functions to predict their properties. For photocatalyst discovery, key properties of interest for the corresponding acridinium salts include their reduction and oxidation potentials, excited-state lifetimes, and absorption spectra. amazonaws.com Quantitative Structure-Property Relationship (QSPR) models, often built using machine learning techniques, are employed to predict these complex properties based on the molecular structure alone. malariaworld.orgarxiv.org

For example, a virtual screening workflow could be designed to identify dihydroacridine derivatives that, upon oxidation, would yield acridinium photocatalysts with exceptionally high reduction potentials, making them suitable for challenging chemical transformations. nih.gov The workflow would involve:

Generation of a virtual library of tens of thousands of dihydroacridine derivatives.

Prediction of key photophysical and electrochemical properties for each corresponding acridinium salt using trained machine learning models. mit.edu

Filtering the library to select candidates that meet specific criteria (e.g., high excited-state energy, strong visible light absorption).

Ranking the remaining candidates based on a multi-parameter scoring function that balances desirable properties.

Selection of the top-ranked virtual hits for synthesis and experimental validation.

This computational pre-screening significantly enhances the efficiency of the discovery process, guiding synthetic efforts toward compounds with the highest probability of success. nih.gov

Table 2: Key Properties for Virtual Screening of Dihydroacridine-Based Photocatalysts

PropertyDesired Range/ValueSignificance in Photocatalysis
Ground-State Reduction Potential (Ered) Varies by applicationDetermines the catalyst's ability to be reduced in a catalytic cycle.
Excited-State Potential (E*p/2) > 2.0 V vs SCEA high potential indicates strong oxidizing power in the excited state, enabling the oxidation of a wider range of substrates. amazonaws.com
Absorption Maximum (λmax) 400-500 nmEnsures the catalyst can be activated by visible light, which is milder and more sustainable than UV light. amazonaws.com
Fluorescence Lifetime (τF) > 5 nsA longer lifetime provides a larger window for the excited catalyst to interact with substrates, improving reaction efficiency. amazonaws.com
Chemical Stability HighThe catalyst must be stable under reaction conditions to ensure high turnover numbers and prevent decomposition.

Future Research Directions and Emerging Paradigms for 9 Methyl 9 Phenyl 9,10 Dihydroacridine

Integration into Hybrid and Nanomaterials

The incorporation of 9-Methyl-9-phenyl-9,10-dihydroacridine into complex material architectures could unlock novel functionalities. Its electron-donating dihydroacridine core, coupled with the steric and electronic influence of the methyl and phenyl substituents, makes it an intriguing building block for creating materials with tailored optoelectronic and physicochemical properties.

Dihydroacridine-Based Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) using functionalized this compound derivatives as organic linkers is a promising, yet largely unexplored, avenue. To integrate this molecule into such frameworks, it would first need to be chemically modified to include coordinating functional groups, such as carboxylic acids, amines, or pyridyl moieties.

Hypothetical Functionalized Linkers for MOF/COF Synthesis:

Linker Name (Hypothetical)Functional GroupsPotential Framework Properties
4',4''-dicarboxy-9-Methyl-9-phenyl-9,10-dihydroacridineCarboxylic AcidsLuminescent sensing, gas storage/separation
4',4''-diamino-9-Methyl-9-phenyl-9,10-dihydroacridineAminesCatalysis, charge transport
4'-(pyrid-4-yl)-9-Methyl-9-phenyl-9,10-dihydroacridinePyridyl GroupPhotoactive materials, light-emitting devices

The resulting dihydroacridine-based MOFs and COFs could exhibit interesting properties stemming from the inherent characteristics of the dihydroacridine unit. For instance, their redox activity could be harnessed for electrochemical energy storage or catalytic applications. Furthermore, the inherent fluorescence of many acridine (B1665455) derivatives suggests that these frameworks could be developed as highly sensitive chemical sensors, where the luminescence is modulated by the presence of specific analytes that interact with the dihydroacridine core or the framework's pores.

Self-Assembled Nanostructures for Optoelectronic Applications

The planar, aromatic nature of the acridine core in this compound suggests its potential to form ordered, self-assembled nanostructures through π-π stacking interactions. By introducing appropriate functional groups, it may be possible to direct the self-assembly of these molecules into well-defined architectures such as nanofibers, nanorods, or thin films. These ordered structures could exhibit enhanced charge transport properties, making them suitable for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The efficiency of these devices would be highly dependent on the molecular packing and orbital overlap within the self-assembled structures.

Quantum Dot and Nanoparticle Surface Functionalization

Functionalized derivatives of this compound could serve as novel surface ligands for quantum dots (QDs) and other nanoparticles. The dihydroacridine moiety could act as a passivating agent, improving the photoluminescence quantum yield and stability of the QDs. Furthermore, the electron-donating nature of the dihydroacridine could facilitate charge transfer processes between the nanoparticle and the ligand, potentially leading to new photophysical phenomena. This could be exploited in the development of hybrid materials for light-harvesting applications or as photocatalysts. The choice of anchoring group on the dihydroacridine derivative would be crucial for ensuring strong and stable attachment to the nanoparticle surface.

Advanced Spectroscopic Probes and Imaging Agents (Non-Biological Contexts)

The photophysical properties of this compound and its derivatives could be leveraged for advanced materials imaging and spectroscopic applications, moving beyond traditional biological labeling.

Two-Photon Absorption (2PA) Dihydroacridines for Advanced Material Imaging

Molecules with large two-photon absorption (2PA) cross-sections are highly valuable for three-dimensional imaging of materials with high resolution and deep penetration. While the 2PA properties of this compound itself are not extensively documented, the acridine core is a known chromophore that can be incorporated into larger π-conjugated systems to enhance nonlinear optical properties. By symmetrically or asymmetrically extending the conjugation of the dihydroacridine core with electron-donating and/or electron-accepting groups, it should be possible to design novel fluorophores with significant 2PA cross-sections.

Potential Design Strategies for 2PA Dihydroacridines:

Molecular DesignExpected Impact on 2PAPotential Application
D-π-Acr-π-DIncreased intramolecular charge transfer, enhancing 2PA3D imaging of polymer blends and composites
A-π-Acr-π-AAltered electronic structure for tuning 2PA wavelengthProbing defects in crystalline materials

These specifically engineered dihydroacridine-based probes could enable the non-invasive, high-resolution visualization of internal structures and defects in polymers, crystals, and other advanced materials.

Stimulated Emission Depletion (STED) Microscopy Labels for Material Science

Stimulated Emission Depletion (STED) microscopy is a super-resolution imaging technique that overcomes the diffraction limit of light. The development of robust and photostable fluorescent probes is critical for the advancement of STED microscopy in materials science. Dihydroacridine derivatives, known for their high fluorescence quantum yields and photostability, are promising candidates for the development of novel STED probes. To be effective, a STED fluorophore must possess a high stimulated emission cross-section at the depletion wavelength and excellent photostability under intense laser irradiation. Future research could focus on synthesizing this compound analogues with red-shifted emission profiles and optimized photophysical properties for STED imaging. These probes could then be used to visualize nanoscale features in materials such as block copolymers, porous materials, and nanocomposites with unprecedented detail.

Chemiluminescence and Electroluminescence Applications in Devices

The unique electronic properties of the 9,10-dihydroacridine (B10567) scaffold, particularly in derivatives like this compound, have positioned these compounds as promising candidates for applications in chemiluminescent and electroluminescent devices. The rigid, electron-rich dihydroacridine core, coupled with the ability to introduce various substituents at the 9 and 10 positions, allows for the fine-tuning of their photophysical characteristics.

In the realm of electroluminescence, dihydroacridine derivatives are being explored as components of Organic Light-Emitting Diodes (OLEDs). Their high thermal stability and charge-transporting capabilities make them suitable for use as host materials or as electron-donating moieties in thermally activated delayed fluorescence (TADF) emitters. For instance, derivatives of 9,9-dimethyl-9,10-dihydroacridine (B1200822) have been incorporated into TADF emitters, which are crucial for achieving high efficiency in next-generation OLEDs. These materials exhibit efficient conversion of triplet excitons to singlet excitons, a key mechanism for enhancing the internal quantum efficiency of OLEDs. The performance of such devices is often characterized by their external quantum efficiency (EQE), luminance, and emission wavelength, as detailed in the table below.

Table 1: Performance of OLEDs Incorporating 9,9-dimethyl-9,10-dihydroacridine Derivatives
DerivativeRole in DeviceMaximum EQE (%)Emission Peak (nm)
Pyridazine (B1198779) with 9,9-dimethyl-9,10-dihydroacridine donorTADF Emitter>5.8Not specified
Phosphoindole oxide with 9,9-dimethyl-9,10-dihydroacridineEmitting LayerNot specifiedGreen Emission

While direct research on the chemiluminescence of this compound is limited, the broader class of acridinium (B8443388) compounds, which are oxidation products of dihydroacridines, are well-known for their chemiluminescent properties. The chemiluminescence of acridinium esters, for example, involves the reaction with an oxidant to form a high-energy dioxetanone intermediate. The decomposition of this intermediate leads to the formation of an electronically excited acridone (B373769), which then emits light upon relaxation to the ground state. Future research could explore the potential of this compound to be converted into a chemiluminescent species, potentially for applications in bioassays and sensors.

Sustainable Chemistry and Circular Economy Approaches

The principles of sustainable chemistry and the circular economy are increasingly influencing the design and synthesis of novel chemical compounds. For this compound and its derivatives, these approaches offer a roadmap for developing more environmentally friendly materials and processes.

Valorization of Waste Streams in Dihydroacridine Synthesis

The concept of valorization involves the conversion of waste or low-value byproducts into higher-value products. For the synthesis of this compound, this could involve sourcing the necessary chemical precursors from renewable or waste-derived feedstocks. For example, aniline (B41778) and benzoic acid derivatives, which are key building blocks for the acridine scaffold, could potentially be synthesized from biomass-derived platform chemicals or from the breakdown products of industrial lignin (B12514952) waste. Research into catalytic routes for converting bio-based feedstocks into these aromatic precursors is an active area of green chemistry. A successful implementation of such a strategy would significantly reduce the reliance on fossil fuels for the production of dihydroacridine-based materials.

Challenges and Opportunities in Dihydroacridine Research

The exploration of this compound and its derivatives is not without its challenges. However, overcoming these hurdles presents significant opportunities for innovation in materials science and synthetic chemistry.

Overcoming Synthetic Hurdles for Complex Dihydroacridine Architectures

To address these challenges, researchers are exploring alternative synthetic strategies. These include the use of microwave-assisted synthesis to accelerate reaction times and improve yields, as well as the development of novel catalytic systems that can promote the desired cyclization reaction with high selectivity. The table below summarizes some of the key synthetic challenges and potential solutions.

Table 2: Synthetic Challenges and Potential Solutions for Dihydroacridine Synthesis
ChallengeDescriptionPotential Solution
Slow Grignard AdditionThe reaction of Grignard reagents with acridine precursors can be sluggish due to the formation of stable magnesium-containing intermediates.Addition of excess magnesium salts to disrupt the stable intermediates; optimization of reaction conditions (solvent, temperature).
Competing Elimination ReactionsAcid-catalyzed cyclization steps can lead to the formation of elimination byproducts instead of the desired dihydroacridine.Development of milder reaction conditions; use of alternative cyclization strategies that do not rely on strong acids.
Limited Functional Group ToleranceSome synthetic routes are not compatible with a wide range of functional groups, limiting the diversity of accessible dihydroacridine derivatives.Exploration of transition-metal-catalyzed cross-coupling reactions to introduce functional groups at a later stage of the synthesis.

The development of more efficient and versatile synthetic methods will be crucial for unlocking the full potential of this compound and its derivatives in a wide range of applications.

Enhancing Stability and Durability for Long-Term Device Performance

A crucial area of future investigation for this compound is the improvement of its stability and durability, which are paramount for the development of commercially viable and long-lasting electronic devices. While derivatives of the 9,10-dihydroacridine core have shown good thermal stability, the operational lifetime of devices incorporating these materials can be limited by a variety of degradation mechanisms. mdpi.comnih.govmdpi.com

Key Research Objectives:

Understanding Degradation Pathways: A primary focus should be on elucidating the intrinsic and extrinsic degradation pathways of this compound under operational stress. This includes investigating its susceptibility to photo-oxidation, which can lead to the formation of acridones, and understanding how factors like moisture and oxygen contribute to device failure. mdpi.comresearchgate.net In-situ and noninvasive analytical techniques could provide valuable insights into the microscopic spin-dependent phenomena that govern the recombination of electron-hole polaron pairs and how these are affected by degradation. nih.gov

Molecular Design Strategies: Research should be directed towards the rational design of more robust derivatives. This could involve the strategic placement of sterically hindering groups to prevent intermolecular interactions that can lead to crystallization and device failure, or the incorporation of functional groups that enhance the molecule's resistance to chemical and photo-degradation.

Interfacial Engineering: The interfaces between the this compound-containing layer and other device components are often weak points where degradation can initiate. Future studies should explore methods for interfacial engineering to improve charge injection/extraction and minimize the accumulation of charges that can lead to chemical reactions and material breakdown.

Data on Thermal Stability of Related Dihydroacridine Derivatives:

CompoundDecomposition Temperature (Td, 5% weight loss)Glass Transition Temperature (Tg)Reference
Derivative of Pyridazine and 9,9-dimethyl-9,10-dihydroacridine336 °C80 °C mdpi.com
10,10′-(9-phenyl-9H-carbazole-3,6-diyl)bis(9,9-dimethyl-9,10-dihydroacridine) (PhCAR-2ACR)402 °CNot Reported
4-(9,9-dimethylacridin-10(9H)-yl)-N-(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)-N-phenylaniline (TPA-2ACR)422 °CNot Reported
2,2′,7,7′-tetra([2,2':6′,2″-terpyridin]-4′-yl)-9,9′-spirobi[fluorene] (4oTPSF) - a terpyridine derivative with high thermal stability460 °C (Melting Temperature)250 °C researchgate.net

Exploration of Novel Physical Phenomena and Uncharted Reactivity

Beyond its current applications, this compound and its derivatives present opportunities for discovering and harnessing novel physical phenomena and reactivity. The unique electronic structure of the dihydroacridine core, with its "butterfly-like" conformation, gives rise to intriguing photophysical and electrochemical behaviors that are yet to be fully explored.

Emerging Research Paradigms:

Photochemical Reactivity: Building on studies of related compounds, future research could delve deeper into the photochemical reactivity of this compound. For instance, the excited-state behavior of 10-methyl-9-phenyl-9,10-dihydroacridine (B12927583) has been shown to involve hydride release, leading to its oxidation to the corresponding iminium ion. nih.gov Similarly, derivatives have been studied for photochemical hydroxide (B78521) ion release through heterolytic C-O bond cleavage in protic solvents. acs.org A systematic investigation of the factors controlling these photochemical reactions, such as solvent polarity and substituent effects, could lead to new applications in areas like photocatalysis and solar fuel generation.

Electrochemical Switching and Catalysis: The reversible redox behavior of the 9-phenyl-10-methyl-acridan/acridinium system opens up possibilities for its use in electrochemical switching and catalysis. The stable 9-phenyl-10-methyl-acridanyl radical has been identified as an intermediate in the electrochemical reduction, and this radical shows no tendency to dimerize, a desirable property for stable redox systems. researchgate.net Further exploration of its electrocatalytic properties, particularly for reactions like hydrogen evolution, could be a fruitful area of research. researchgate.net

Charge Transport and Electronic Properties: A detailed characterization of the charge transport properties of this compound in thin-film form is essential for optimizing its performance in electronic devices. Understanding the relationship between its molecular packing in the solid state and its charge carrier mobility will be crucial. Furthermore, exploring the potential for novel electronic phenomena, such as aggregation-induced emission (AIE) in specifically designed derivatives, could lead to the development of highly efficient solid-state emitters. scut.edu.cn

Investigated Photochemical and Electrochemical Phenomena:

PhenomenonCompound/SystemObservationReference
Excited-State Hydride Release 10-Methyl-9-phenyl-9,10-dihydroacridineUpon excitation, the compound is oxidized to the corresponding iminium ion, with hydride release occurring from the triplet excited state. nih.gov
Photochemical Hydroxide Ion Release 9-Hydroxy-10-methyl-9-phenyl-9,10-dihydroacridineFast heterolytic cleavage of the C-O bond in protic solvents, generating a long-lived acridinium ion and a hydroxide ion. acs.org
Electrochemical Redox Cycling 9-Phenyl-10-methyl-acridinium/acridan redox coupleCan be cycled electrochemically between the oxidized and reduced states without apparent side reactions. researchgate.net
Stable Radical Intermediate 9-Phenyl-10-methyl-acridanyl radicalIdentified as a stable intermediate in the electrochemical reduction, with no tendency to dimerize. researchgate.net
Photo-oxidation 9,10-dihydroacridineCan be oxidized to acridone using molecular oxygen under visible light irradiation in the presence of a photocatalyst. researchgate.net

By pursuing these future research directions, the scientific community can build upon the existing knowledge of this compound to develop a deeper understanding of its fundamental properties and unlock its full potential in a new generation of high-performance, durable, and innovative technologies.

Conclusion

Synthesis of 9-Methyl-9-phenyl-9,10-dihydroacridine: Current State and Future Outlook

The synthesis of this compound and its derivatives is well-established, with several reliable methods reported in the scientific literature. A prevalent and effective strategy involves the reduction of the corresponding N-methylated acridinium (B8443388) salt. Specifically, 10-Methyl-9-phenylacridinium can be treated with a reducing agent like sodium borohydride (B1222165) in an ethanol (B145695) solution. This reaction proceeds efficiently, yielding this compound as a crystalline solid in high yields, typically around 85% acs.org.

Alternative approaches for the broader class of 10-methyl-9,10-dihydroacridines include the Brønsted acid-catalyzed chemoselective reductive cyclization of 2-(methylphenylamino)benzaldehydes researchgate.net. For N-substituted 9,9-disubstituted dihydroacridines, another superior route involves the reaction of an electrophilic N-methylated acridinium with a Grignard reagent. This method is advantageous as it circumvents the issue of competing elimination reactions that can plague other synthetic pathways, particularly those relying on acid-catalyzed cyclization nih.gov.

The future outlook for the synthesis of this compound and its analogues is focused on developing more versatile and atom-economical methods. Research is geared towards expanding the functional group tolerance of existing reactions and designing novel catalytic systems that can construct the dihydroacridine core with greater efficiency and structural diversity. The development of one-pot procedures and methods that avoid harsh reagents or reaction conditions remains a key objective for green and sustainable chemistry applications.

Table 1: Representative Synthesis of 10-Methyl-9-phenyl-9,10-dihydroacridine (B12927583) acs.org

Parameter Details
Starting Material 10-Methyl-9-phenylacridinium (PhAcr+)
Reagent Sodium borohydride (NaBH₄)
Solvent Ethanol
Procedure NaBH₄ is added dropwise to a suspension of PhAcr+ in ethanol. The solution is then refluxed for 2 hours.
Workup Solvent evaporation, extraction with dichloromethane, and recrystallization from ethanol.
Yield 85%

| Product | White crystals |

Mechanistic Understanding of Dihydroacridine Reactivity and Photophysics

The reactivity of this compound is dominated by its behavior in the excited state, which has been extensively studied using steady-state and time-resolved spectroscopy acs.orgnih.gov. Upon photoexcitation, the molecule can function as a potent "organic photohydride" . The central mechanistic feature is the excited-state release of a hydride ion (H⁻), which oxidizes the dihydroacridine to the thermodynamically stable and aromatic 10-methyl-9-phenylacridinium ion (PhAcr⁺) acs.orgnih.gov.

Detailed investigations have revealed that this hydride release is not a concerted process but occurs via a stepwise electron/hydrogen-atom transfer mechanism that proceeds from the triplet excited state (T₁) acs.orgnih.gov. In a mixture of acetonitrile (B52724) and water, photoirradiation leads to the formation of the PhAcr⁺ ion with a yield of 52% acs.orgnih.gov.

The photophysical pathways are highly sensitive to the molecular structure and the solvent environment. For instance, a closely related analogue, 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine, undergoes a rapid heterolytic cleavage of the C-O bond in protic solvents (lifetime of 108 ps) to release a hydroxide (B78521) ion. In contrast, in aprotic solvents, intersystem crossing to the triplet state becomes the dominant pathway bgsu.edu. This demonstrates that the solvent plays a crucial role in stabilizing charged intermediates and dictating the ultimate photochemical outcome.

Table 2: Photochemical Reactivity Data for 10-Methyl-9-phenyl-9,10-dihydroacridine (PhAcrH) acs.orgnih.gov

Property Value / Observation
Excitation Product 10-Methyl-9-phenylacridinium ion (PhAcr⁺)
Mechanism Stepwise electron/hydrogen-atom transfer
Excited State Triplet State (T₁)
Product Yield (PhAcr⁺) 52% (in Acetonitrile/Water)

| Byproduct Yield (H₂) | 2.5% (in Acetonitrile/Water) |

Transformative Applications in Materials Science and Energy Technologies

The potent electron-donating nature of the 9,10-dihydroacridine (B10567) core makes it a privileged building block in materials science, particularly for organic electronics. Derivatives of this compound, especially the 9,9-dimethyl analogue, are widely used as donor units in emitters for Organic Light-Emitting Diodes (OLEDs) that function via Thermally Activated Delayed Fluorescence (TADF) nih.govtandfonline.commdpi.com.

In TADF molecules, the dihydroacridine donor is typically linked to an electron-acceptor unit. The molecular design enforces a significant spatial twist between the donor and acceptor, which minimizes the energy gap (ΔEST) between the lowest singlet (S₁) and triplet (T₁) excited states tandfonline.com. This small energy gap facilitates efficient reverse intersystem crossing (RISC), allowing the harvesting of non-emissive triplet excitons to generate light, which can lead to theoretical internal quantum efficiencies of 100%. OLEDs incorporating dihydroacridine-based TADF emitters have demonstrated outstanding performance, achieving high external quantum efficiencies (EQEs) of over 20% and emitting light across the visible spectrum tandfonline.comelsevierpure.com.

In the realm of energy technologies, the ability of this compound to undergo excited-state hydride transfer opens avenues for its use in solar fuel production . The photoreduction of water to produce hydrogen gas was demonstrated upon irradiation of the compound in an acetonitrile/water mixture acs.org. This positions dihydroacridine derivatives as promising, earth-abundant organic structures for converting solar energy into chemical fuels . Furthermore, the related compound 10-methyl-9,10-dihydroacridine has been shown to participate in the photocatalytic oxygenation to form 10-methyl-(9,10H)-acridone, highlighting its potential role in photocatalytic cycles acs.org.

Table 3: Performance of Select OLEDs Using Dihydroacridine-based TADF Emitters

Emitter Donor/Acceptor Type Max. External Quantum Efficiency (EQE) Emission Color Reference
Dimethyl-dihydroacridine / Phenoxaborin 15.1% Blue tandfonline.com
Dimethyl-dihydroacridine / Triazine 18.6% (Solution-processed) Green tandfonline.com

Interdisciplinary Research Avenues for this compound

The rich chemistry and photophysics of this compound provide a fertile ground for interdisciplinary research. Its application in OLEDs creates a strong intersection between synthetic organic chemistry, materials science, and device engineering, driving the development of next-generation displays and lighting.

The molecule's capacity for light-induced electron and hydride transfer connects the field of physical organic chemistry with renewable energy research. Future work could focus on integrating these photohydrides into larger systems for artificial photosynthesis, aiming to reduce protons or carbon dioxide to generate solar fuels . This endeavor requires collaboration between synthetic chemists, spectroscopists, and engineers to optimize efficiency and device architecture.

Furthermore, the fundamental reactivity of the dihydroacridine scaffold is relevant to catalysis and chemical biology. Its role as a hydrogen-atom donor in photocatalytic cycles suggests potential applications in developing novel, light-driven organic transformations acs.org. While avoiding therapeutic claims, the photochemical release of species like hydride or hydroxide from tailored dihydroacridine structures could be explored for creating chemical sensors or tools for probing biological systems with high spatiotemporal control, bridging chemistry with biological and medical sciences.

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